molecular formula C9H8BrNO B1343454 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1159811-99-0

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1343454
CAS No.: 1159811-99-0
M. Wt: 226.07 g/mol
InChI Key: KNOUCIUGFVUKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUCIUGFVUKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635137
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-99-0
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This guide provides an in-depth technical overview of a particularly valuable derivative: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

The introduction of a bromine atom at the 8-position of the dihydroisoquinolinone scaffold provides a crucial handle for synthetic elaboration. This halogen atom serves as a versatile functional group for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Consequently, this compound has emerged as a key building block in the synthesis of high-value pharmaceutical targets, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.[1] This guide will elucidate the fundamental properties, synthesis, reactivity, and applications of this important intermediate, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its full potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The properties of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models, a common practice in modern chemical data management.

PropertyValueSource
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
CAS Number 1159811-99-0[2]
Appearance Off-white to yellow solid-liquid mixture[3]
Boiling Point (Predicted) 456.7 ± 45.0 °C[2]
Density (Predicted) 1.559 ± 0.06 g/cm³[2]
Flash Point (Predicted) 230.0 ± 28.7 °C[2]
Refractive Index (Predicted) 1.600[2]
Storage Temperature 2-8°C (protect from light)[4]

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a strategic ring expansion of a readily accessible precursor, 7-bromo-1-indanone, via the Schmidt reaction. This approach is favored due to the regiochemical control offered by the starting material, ensuring the desired placement of the bromine atom in the final product.

Synthetic Workflow Overview

The overall synthetic strategy involves two key stages: the synthesis of the 7-bromo-1-indanone precursor and its subsequent Schmidt rearrangement to yield the target this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schmidt Rearrangement o-bromobenzaldehyde o-bromobenzaldehyde 7-bromo-1-indanone 7-bromo-1-indanone o-bromobenzaldehyde->7-bromo-1-indanone + alkyne alkyne alkyne Pd(OAc)2 catalyst Pd(OAc)2 catalyst Pd(OAc)2 catalyst->7-bromo-1-indanone Isomerization 7-bromo-1-indanone_2 7-bromo-1-indanone Target_Compound This compound 7-bromo-1-indanone_2->Target_Compound + NaN3 NaN3 NaN3 Acid catalyst Acid catalyst Acid catalyst->Target_Compound Ring Expansion

Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a logical adaptation based on established procedures for the synthesis of isomeric bromo-3,4-dihydroisoquinolin-1(2H)-ones. The causality behind the choice of reagents and conditions is explained at each step to provide a deeper understanding of the process.

Step 1: Synthesis of 7-Bromo-1-indanone

The synthesis of the indanone precursor is a critical first step. While several methods exist, a palladium-catalyzed isomerization of a starting material derived from o-bromobenzaldehyde and an alkyne offers a modern and efficient route.[5]

  • Reaction Setup: To a solution of the starting alkyne in a suitable solvent such as toluene, add o-bromobenzaldehyde and a palladium acetate catalyst.

  • Reaction Conditions: The reaction is typically heated to reflux to drive the isomerization and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromo-1-indanone.

Step 2: Schmidt Rearrangement to this compound

The Schmidt reaction is a classic method for the conversion of ketones to amides via a ring expansion mechanism.[6] The use of a strong acid catalyst is crucial for the protonation of the carbonyl group, which facilitates the nucleophilic attack by the azide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-bromo-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add a strong acid, such as methanesulfonic acid (approximately 10 equivalents), to the cooled solution. This is followed by the portion-wise addition of sodium azide (1.5 equivalents). The exothermicity of this addition must be carefully managed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 3-15 hours). The reaction progress can be monitored by TLC, observing the consumption of the starting indanone.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the acidic solution is neutralized. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the resulting crude product is purified by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Applications in Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated by its role as a key intermediate in the development of targeted therapies. The bromine atom at the 8-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Role in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[1] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[7] This has made PARP inhibitors a highly successful class of anti-cancer drugs.

This compound is a crucial precursor in the synthesis of several PARP inhibitors. The dihydroisoquinolinone core mimics the nicotinamide ribose moiety of the natural PARP substrate, NAD+, allowing it to bind to the active site of the enzyme. The bromine at the 8-position serves as a point of attachment for other pharmacophoric elements that enhance potency and selectivity.

G cluster_0 PARP Inhibition Pathway DNA_damage DNA Single-Strand Break PARP_activation PARP Activation DNA_damage->PARP_activation PARylation Poly(ADP-ribosyl)ation PARP_activation->PARylation Cell_death Synthetic Lethality in BRCA-deficient cells PARP_activation->Cell_death Inhibition leads to DNA_repair DNA Repair PARylation->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., Niraparib) PARP_inhibitor->PARP_activation blocks

Mechanism of action of PARP inhibitors.
Emerging Applications: STING Inhibitors

Recent research has also highlighted the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in the development of inhibitors for the Stimulator of Interferon Genes (STING) pathway.[8] The STING pathway is a critical component of the innate immune system, and its overactivation is implicated in various inflammatory and autoimmune diseases. The discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamides as potent STING inhibitors opens up new avenues for the application of this compound as a starting material for the synthesis of novel anti-inflammatory agents.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as causing skin, eye, and respiratory irritation. Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

References

Technical Guide: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound with potential applications in medicinal chemistry. The document details its chemical identity, physical properties, and key synthetic considerations. While direct experimental data on its biological activity remains limited in publicly accessible literature, this guide outlines standard experimental protocols for assessing its potential antimicrobial and neurological effects. The CAS number for this compound is 1159811-99-0.[1]

Chemical and Physical Properties

This compound is a brominated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. The presence and position of the bromine atom are expected to influence its physicochemical properties and biological activity.

PropertyValueReference
CAS Number 1159811-99-0[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Predicted Density 1.559±0.06 g/cm³[1]
Predicted Boiling Point 456.7±45.0 °C[1]
Predicted Flash Point 230.0±28.7 °C[1]
Predicted Refractive Index 1.600[1]

Synthesis

Conceptual Synthetic Workflow:

synthesis_workflow start Isoquinoline Derivative bromination Bromination start->bromination Brominating Agent (e.g., NBS) reduction Reduction bromination->reduction Reducing Agent (e.g., NaBH4) cyclization Cyclization reduction->cyclization Acid/Base Catalyst final_product This compound cyclization->final_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine Receptor (D2R) PI3K PI3K D2R->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Neuronal_Survival Neuronal_Survival Gene->Neuronal_Survival Neuronal_Plasticity Neuronal_Plasticity Gene->Neuronal_Plasticity Compound 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Compound->D2R Binds

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a halogenated derivative of the 3,4-dihydroisoquinolin-1(2H)-one core structure. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogs, including potential anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of this compound, serving as a foundational resource for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by an isoquinoline core, hydrogenated at the 3 and 4 positions, with a ketone group at position 1 and a bromine atom substituted at position 8 of the aromatic ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1159811-99-0[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [2]
Canonical SMILES C1C(=O)NC2=C(C=CC=C2Br)C1
InChI Key Not readily available

Physicochemical Properties

Predicted physicochemical properties provide initial insights into the compound's behavior.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3 1.56
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Topological Polar Surface Area 29.1 Ų
Boiling Point (Predicted) 456.7 ± 45.0 °C
Density (Predicted) 1.559 ± 0.06 g/cm³

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for related dihydroisoquinolinones. The Bischler-Napieralski and Pictet-Spengler reactions are common strategies for constructing the dihydroisoquinoline core.[3][4] A plausible synthetic route could involve the cyclization of a suitably substituted β-phenylethylamine derivative.

One potential synthetic approach is the Schmidt reaction of 4-bromo-1-indanone. A similar procedure has been reported for the synthesis of the 6-bromo isomer from 5-bromo-1-indanone.[5]

Conceptual Experimental Workflow for Synthesis:

G start Start with 4-Bromo-1-indanone step1 React with Sodium Azide in the presence of a strong acid (e.g., Methanesulfonic acid) in a suitable solvent (e.g., Dichloromethane) start->step1 step2 Stir at room temperature step1->step2 step3 Quench reaction with a base (e.g., 1.0 M NaOH) step2->step3 step4 Extract with an organic solvent (e.g., Dichloromethane) step3->step4 step5 Purify by column chromatography step4->step5 end This compound step5->end

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol (Adapted from the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one[5]):

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-indanone (1.0 eq) in dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add methanesulfonic acid followed by the portion-wise addition of sodium azide (1.5 eq).

  • Reaction: Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide until the solution is basic.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While a complete, publicly available dataset is limited, a commercial supplier offers the 1H NMR spectrum for this compound.[6]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the bromine substituent. Signals for the two methylene groups (-CH₂-CH₂-) in the dihydro portion of the ring would likely appear as triplets in the aliphatic region. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including a signal for the carbonyl carbon in the downfield region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the amide group and a band for the N-H stretching.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported in peer-reviewed literature. However, the broader class of isoquinoline and quinoline derivatives, particularly those with halogen substitutions, has shown promise in several therapeutic areas.

5.1. Anticancer Potential:

Brominated quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] The position and number of bromine substituents can influence the cytotoxic effects. While no specific IC₅₀ values are available for this compound, its structural similarity to other active compounds suggests it may warrant investigation as a potential anticancer agent.

5.2. Anti-inflammatory Activity:

Certain brominated indole derivatives, structurally related to the isoquinoline core, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is often linked to the modulation of signaling pathways such as the NF-κB pathway.[8] The potential of this compound to modulate these pathways remains to be explored.

Potential Signaling Pathway Interaction:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Potential Target Pathway LPS LPS IKK IKK LPS->IKK Activates NFkB NF-κB IKK->NFkB Activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Compound This compound Compound->IKK Potential Inhibition?

Caption: Hypothetical modulation of the NF-κB signaling pathway.

5.3. Antimicrobial Activity:

Halogenated aromatic compounds are known to possess antimicrobial properties. Studies on other brominated heterocyclic compounds have demonstrated activity against a range of bacteria and fungi.[9] The minimum inhibitory concentration (MIC) of this compound against various microbial strains would need to be determined to assess its potential as an antimicrobial agent.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for further investigation in drug discovery. Based on the activities of structurally related compounds, future research should focus on:

  • Development and optimization of a reliable and high-yielding synthetic protocol.

  • Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to establish a reference dataset.

  • Systematic screening for biological activity, including in vitro assays to determine anticancer (IC₅₀ values against a panel of cancer cell lines), anti-inflammatory (inhibition of cytokine release), and antimicrobial (MIC values) properties.

  • Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The structural features of this compound, combined with the known bioactivities of its chemical class, make it a compelling candidate for further investigation in the development of novel therapeutic agents.

References

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic isoquinolinone core. This lactam structure, substituted with a bromine atom on the aromatic ring, serves as a crucial building block in medicinal chemistry and organic synthesis. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in numerous bioactive molecules.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, detailed synthetic protocols, characterization methods, and its established role in the synthesis of central nervous system (CNS) agents and other potential therapeutics.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Weight 226.07 g/mol [1][2]
Molecular Formula C₉H₈BrNO[1][2]
CAS Number 1159811-99-0[2]
Appearance Solid[3]
Topological Polar Surface Area 29.1 Ų[2]
Storage Temperature 2-8°C[1]

Molecular Structure and Chemical Reactivity

The structure of this compound is foundational to its chemical behavior and utility.

Caption: 2D structure of this compound.

The key structural features include:

  • Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is electron-rich, but the bromine atom acts as a deactivating group (via induction) yet is an ortho-, para-director for electrophilic aromatic substitution.

  • Bromo Substituent: The C-Br bond at the 8-position is the most significant feature for synthetic diversification. It is susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.

Synthesis Protocol: Schmidt Rearrangement

The synthesis of substituted dihydroisoquinolin-1(2H)-ones is often achieved via a Schmidt rearrangement of the corresponding indanone precursor. This method is efficient and provides a direct route to the desired lactam core. The following protocol is adapted from established procedures for related isomers.[3][4]

Experimental Workflow Diagram

G start Start: 7-Bromo-1-indanone dissolve Dissolve in CH₂Cl₂ and Methanesulfonic Acid start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_azide Slowly add Sodium Azide (NaN₃) in portions cool->add_azide warm_rt Stir at Room Temperature for 15-18 hours add_azide->warm_rt quench Carefully quench with 1M NaOH (aq) to pH > 10 warm_rt->quench extract Extract with Dichloromethane (3x) quench->extract wash Wash combined organic layers with Water and Brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Hexane/Ethyl Acetate) concentrate->purify end Product: this compound purify->end

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

  • 7-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent)

  • Methanesulfonic acid (approx. 5-10 volumes)

  • Dichloromethane (DCM) (approx. 10-20 volumes)

  • Sodium azide (NaN₃) (1.3-1.5 equivalents)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane, add methanesulfonic acid at 0°C (ice-water bath) under constant stirring. The strong acid acts as both a solvent and a catalyst.

  • Schmidt Reaction: Slowly and portion-wise, add sodium azide to the cooled reaction mixture. Causality Note: This addition must be slow and controlled as the reaction can be exothermic and produces nitrogen gas. Sodium azide reacts with the protonated ketone, initiating the rearrangement. The hydrazoic acid (HN₃) formed in situ is highly toxic and explosive; this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 15-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the starting material is consumed, carefully cool the mixture back to 0°C and slowly quench the reaction by adding 1M aqueous NaOH solution until the pH is strongly basic (pH > 10). This step neutralizes the strong acid and destroys any residual azide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. Two triplet signals corresponding to the two methylene (-CH₂-) groups of the dihydroisoquinoline core would be expected around δ 3.0-3.5 ppm. A broad singlet for the N-H proton will also be present, typically downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (~165-170 ppm). Six signals will be in the aromatic region (120-140 ppm), including the carbon bearing the bromine atom. Two signals in the aliphatic region will correspond to the methylene carbons.

  • Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray ionization (ESI), will show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 226 and 228. This isotopic pattern, with two peaks of nearly equal intensity, is the definitive signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate.[1]

Scaffold for CNS-Active Agents

The tetrahydroisoquinoline core is a well-established scaffold in neuropharmacology.[5] By extension, related structures like dihydroisoquinolin-1(2H)-ones are actively explored for developing agents targeting the central nervous system, with potential applications as antipsychotic, antidepressant, or anxiolytic drugs.[1] The 8-bromo position allows for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Role in Oncology: EZH2 Inhibitors

The dihydroisoquinolin-1(2H)-one core has been successfully utilized in the design of potent inhibitors for epigenetic targets. A notable example is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[6] In this context, the lactam structure serves as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the target enzyme. The ability to functionalize the aromatic ring via the bromine handle is critical for optimizing potency and drug-like properties.

G scaffold This compound (Core Scaffold) coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) scaffold->coupling Functionalization at C8 library Diverse Library of Functionalized Analogs coupling->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Unveiling 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide to its Core Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the discovery, history, and synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a key building block in medicinal chemistry. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

The heterocyclic scaffold of 3,4-dihydroisoquinolin-1(2H)-one is a prevalent motif in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of therapeutic applications including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class of compounds, this compound has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[3][4][5] This document serves as a technical guide to the core aspects of this compound, from its initial discovery to its synthesis and physical properties.

Discovery and Historical Context

The specific discovery and initial synthesis of this compound are not extensively documented in readily available historical records. Its emergence is closely tied to the broader exploration of the isoquinolinone scaffold in medicinal chemistry. The development of synthetic methodologies for creating substituted 3,4-dihydroisoquinolin-1(2H)-ones has been a continuous area of research, with numerous strategies being reported.[1] The introduction of a bromine atom at the 8-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a desirable intermediate for constructing diverse molecular architectures. Its significance grew with the intensified search for novel PARP inhibitors, where it serves as a key precursor for the synthesis of complex drug candidates like Olaparib.[3][6]

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₈BrNO. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
CAS Number 1159811-99-0
Appearance Solid

Synthetic Pathways

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core generally involves the intramolecular cyclization of a suitably substituted phenethylamine derivative. While the seminal publication for the synthesis of the 8-bromo derivative is not readily apparent, established methods for analogous compounds provide a clear blueprint for its preparation. One of the most common and effective strategies is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine.[7]

A plausible and widely applicable synthetic route to this compound commences from 2-bromophenylacetic acid. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Amide Formation cluster_intermediate2 Cyclization Precursor cluster_final Final Product 2-Bromophenylacetic_acid 2-Bromophenylacetic Acid Amide_Intermediate N-(2-(2-Bromophenyl)acetyl)aminoethanol 2-Bromophenylacetic_acid->Amide_Intermediate Amidation Phenethylamine_Derivative 2-(2-Bromophenyl)ethan-1-amine Amide_Intermediate->Phenethylamine_Derivative Reduction Target_Compound This compound Phenethylamine_Derivative->Target_Compound Intramolecular Cyclization

Caption: General synthetic workflow for this compound.

Experimental Protocols

Below are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of 2-(2-Bromophenyl)acetamide

This step involves the conversion of 2-bromophenylacetic acid to its corresponding amide.

  • Reagents: 2-bromophenylacetic acid, thionyl chloride or oxalyl chloride, ammonia solution.

  • Procedure:

    • To a solution of 2-bromophenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and reflux the mixture to form the acid chloride.

    • Remove the excess chlorinating agent under reduced pressure.

    • Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonia.

    • Stir the reaction mixture, and upon completion, extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-bromophenyl)acetamide, which can be purified by recrystallization.

Step 2: Intramolecular Cyclization to this compound

This key step forms the dihydroisoquinolinone ring system.

  • Reagents: 2-(2-Bromophenyl)acetamide, a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent).

  • Procedure:

    • Heat a mixture of 2-(2-bromophenyl)acetamide and a strong acid catalyst (e.g., polyphosphoric acid) at an elevated temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The strategic placement of the bromine atom on the aromatic ring of this compound makes it a highly versatile intermediate in drug discovery. It serves as a linchpin for the introduction of various substituents through modern cross-coupling reactions, enabling the synthesis of extensive libraries of compounds for biological screening. A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

The logical relationship for its application in the synthesis of PARP inhibitors can be visualized as follows:

PARP_Inhibitor_Synthesis Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Substituted Dihydroisoquinolinone Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Final_Product PARP Inhibitor Modification->Final_Product

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active natural products and synthetic molecules.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including antitumor, antimicrobial, antiviral, and antifungal activities.[1] This guide focuses on the specific derivative, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest for its potential as a synthetic intermediate and a pharmacologically active agent. While in-depth public research on this specific molecule is limited, its structural features—combining the dihydroisoquinolinone core with a bromine substituent—suggest its utility in drug discovery and chemical biology. This document collates available physicochemical data, proposes a detailed synthetic protocol based on established chemical transformations for analogous structures, and presents a hypothetical biological context to underscore its research potential.

Core Compound Properties

This compound is a halogenated heterocyclic compound. The bromine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions or influence the molecule's electronic properties and binding affinities with biological targets.

Physicochemical Data

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1159811-99-0[2]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Exact Mass 224.97893 u[2]
Boiling Point (Predicted) 456.7 ± 45.0 °C[2]
Density (Predicted) 1.559 ± 0.06 g/cm³[2]
Flash Point (Predicted) 230.0 ± 28.7 °C[2]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be extrapolated from established methods for analogous compounds, such as the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-bromo-1-indanone via a Schmidt rearrangement.[3]

Proposed Synthetic Protocol: Schmidt Rearrangement

This protocol describes the synthesis of the title compound from the commercially available precursor, 7-Bromo-1-indanone. The key transformation is an acid-catalyzed Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (generated in situ from sodium azide) to yield a lactam after rearrangement.

Reaction Scheme:

7-Bromo-1-indanone → this compound

Materials and Reagents:

  • 7-Bromo-1-indanone

  • Sodium Azide (NaN₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (DCM)

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7-Bromo-1-indanone (5.0 mmol, 1.0 eq) in dichloromethane (30 mL). Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly and sequentially add methanesulfonic acid (15 mL), followed by the portion-wise addition of sodium azide (7.5 mmol, 1.5 eq) to the cooled reaction mixture. Caution: Sodium azide is highly toxic, and the reaction may produce hydrazoic acid, which is volatile and explosive. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add 1.0 M aqueous sodium hydroxide solution (approx. 50 mL) to quench the reaction and neutralize the acid. Ensure the pH of the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated brine solution (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting from 5:1 v/v) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis and purification process.

Synthesis_Workflow Synthesis and Purification Workflow A 1. Reaction Setup (7-Bromo-1-indanone in DCM at 0°C) B 2. Reagent Addition (Methanesulfonic Acid, Sodium Azide) A->B Slowly C 3. Schmidt Rearrangement (Stir at RT for 3-4h) B->C Warm to RT D 4. Quenching (Add 1M NaOH at 0°C) C->D Reaction Complete E 5. Workup & Extraction (DCM, Brine) D->E F 6. Drying & Concentration (Na2SO4, Rotovap) E->F G 7. Purification (Silica Gel Chromatography) F->G H Final Product (this compound) G->H

Caption: A flowchart of the proposed synthesis and purification process.

Potential Biological Activity and Signaling Pathways

The dihydroisoquinolinone scaffold is associated with a range of biological activities, including antitumor and anti-inflammatory effects.[1][4] While the specific mechanism of this compound has not been elucidated, a common target for anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can prevent the transcription of pro-inflammatory cytokines.

Hypothetical Mechanism of Action: NF-κB Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound could act as an inhibitor of the IKK (IκB kinase) complex, a critical upstream regulator of NF-κB activation. This is a plausible, though unconfirmed, pathway given the known activities of related molecular scaffolds.

Signaling_Pathway Hypothetical MoA: NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Translocation Compound 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one (Hypothetical Inhibitor) Compound->IKK Inhibits DNA DNA NFkB_active->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: A hypothetical signaling pathway showing inhibition of NF-κB activation.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry reactions, and its structure is rooted in a pharmacologically significant scaffold. Future research should focus on the confirmed synthesis and characterization of this compound, followed by screening against various biological targets, such as kinases and other enzymes involved in inflammatory or oncogenic pathways. The bromine substituent provides a key site for the generation of a chemical library to explore structure-activity relationships (SAR), making it an attractive starting point for novel drug discovery campaigns.

References

The Latent Therapeutic Potential of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Whitepaper on its Core Scaffold as a Privileged Motif for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. This technical guide delves into the prospective biological activity of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, primarily through the lens of its core structure's well-documented role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. While direct biological data for the 8-bromo substituted compound is limited, this whitepaper will establish its therapeutic potential by examining the extensive research on related derivatives. We will provide a comprehensive overview of the mechanism of action, structure-activity relationships, detailed experimental protocols for assessing biological activity, and a forward-looking perspective on its application in drug discovery, particularly in oncology.

Introduction: The Promise of the 3,4-dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a key structural feature in a variety of biologically active compounds. Its rigid, bicyclic framework provides a robust platform for the strategic placement of functional groups, enabling precise interactions with biological targets. While this compound is often cited as a synthetic intermediate for central nervous system (CNS) agents, its core scaffold has garnered significant attention for a distinct and highly valuable therapeutic application: the inhibition of Poly(ADP-ribose) polymerase (PARP).[1]

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs).[2] In the context of cancer therapy, inhibiting PARP in tumors with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a cornerstone of modern oncology. Several PARP inhibitors have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[3]

This guide will focus on the compelling evidence supporting the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a potent PARP inhibitor and, by extension, the untapped potential of this compound in this therapeutic arena.

Mechanism of Action: PARP Inhibition

The primary mechanism by which 3,4-dihydroisoquinolin-1(2H)-one derivatives exert their anticancer effects is through the competitive inhibition of PARP enzymes at the NAD+ binding site.

The PARP Signaling Pathway in DNA Repair

Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP_Signaling DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Inhibitor 3,4-dihydroisoquinolin-1(2H)-one Derivative (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair signaling pathway.

Synthetic Lethality in Cancer

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks is compromised. When PARP is inhibited in these cells, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks through the defective HR pathway leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell cluster_2 BRCA-deficient Cancer Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Repair (BER) SSB_N->PARP_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Viability_N Cell Viability PARP_N->Viability_N HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP Repair (BER) SSB_C->PARP_C DSB_C Double-Strand Break (DSB) HR_C Defective HR DSB_C->HR_C Viability_C Cell Viability PARP_C->Viability_C SSB_CI Single-Strand Break (SSB) DSB_CI Accumulated DSBs SSB_CI->DSB_CI leads to PARP_CI Inhibited PARP SSB_CI->PARP_CI HR_CI Defective HR DSB_CI->HR_CI Apoptosis Cell Death (Apoptosis) DSB_CI->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Quantitative Data and Structure-Activity Relationship (SAR)

A significant body of research has explored the SAR of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

In Vitro PARP1 and PARP2 Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of a selection of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.[2]

CompoundRPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP1/PARP2)
3a H>50>50-
3b 4-Fluorophenyl1.2 ± 0.20.15 ± 0.038.0
3c 4-Chlorophenyl0.85 ± 0.150.11 ± 0.027.7
3d 4-Bromophenyl0.75 ± 0.120.09 ± 0.018.3
3e 4-Iodophenyl0.60 ± 0.100.07 ± 0.018.6
3f 4-Methylphenyl2.5 ± 0.40.30 ± 0.058.3
3g 4-Methoxyphenyl3.1 ± 0.50.40 ± 0.067.8
3l (Lead) 4-([1,4'-bipiperidine]-1'-carbonyl)phenyl0.025 ± 0.0040.005 ± 0.0015.0
Olaparib (Reference)0.00190.00044.8

Data extracted from Safrygin et al., J Enzyme Inhib Med Chem, 2021.[2]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for this scaffold:

  • The Carboxamide Moiety: The presence of a carboxamide group at the 4-position is crucial for activity.

  • Aromatic Substituents: Substitution on the phenyl ring of the carboxamide significantly influences potency. Halogen substitutions (F, Cl, Br, I) at the para-position generally lead to potent inhibitors.

  • The "Western" Motif: The nature of the substituent on the carboxamide nitrogen (the "western" portion) is a key determinant of high potency. The lead compound, 3l , which features a 1,4'-bipiperidine moiety, demonstrates nanomolar inhibitory activity, highlighting the importance of a larger, more complex group at this position for optimal interaction with the PARP active site.[2]

  • Fluorine Substitution on the Isoquinolinone Core: The introduction of a fluorine atom at the 7-position of the 3,4-dihydroisoquinolin-1(2H)-one core can further enhance potency.[2]

While no specific data for an 8-bromo substitution was found in the context of PARP inhibition, the general tolerance and even benefit of halogen substitutions on the aromatic rings of this scaffold suggest that this compound could be a viable starting point for the design of novel PARP inhibitors. The bromine atom could potentially engage in halogen bonding interactions within the PARP active site, a strategy that has been successfully employed in the design of other enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the PARP inhibitory potential of compounds based on the this compound scaffold.

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The synthesis of the target carboxamides generally involves a multi-step process, with the Castagnoli-Cushman reaction being a key transformation to construct the 3,4-dihydroisoquinolin-1(2H)-one core.[2]

Synthesis_Workflow Homophthalic_Anhydride Homophthalic Anhydride (or 7-fluoro derivative) Carboxylic_Acid 1-Oxo-3,4-dihydroisoquinoline -4-carboxylic Acid Homophthalic_Anhydride->Carboxylic_Acid Castagnoli-Cushman Reaction Triazinane 1,3,5-Triazinane Triazinane->Carboxylic_Acid Target_Compound 1-Oxo-3,4-dihydroisoquinoline -4-carboxamide Carboxylic_Acid->Target_Compound Amidation Amine Amine (R-NH2) Amine->Target_Compound HATU HATU (Coupling Agent) HATU->Target_Compound

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Its structure has garnered interest in medicinal chemistry due to the prevalence of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in numerous biologically active natural products and synthetic molecules. This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and mechanism of action. While specific quantitative data and detailed experimental protocols for this exact compound are limited in publicly accessible literature, this document compiles the existing information and provides context through related compounds and general methodologies. The primary hypothesized mechanism of action for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Chemical Properties and Data

This compound is characterized by the chemical formula C₉H₈BrNO.[1] The core structure consists of a bicyclic system with a bromine atom substituted at the 8th position of the isoquinolinone ring.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 1159811-99-0[1]
Predicted Density 1.559±0.06 g/cm³[1]
Predicted Boiling Point 456.7±45.0 °C[1]
Predicted Flash Point 230.0±28.7 °C[1]
Predicted Refractive Index 1.600[1]

Synthesis

Representative Synthetic Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-Bromo-1-indanone

The following protocol for a closely related isomer is provided as a representative example of a potential synthetic strategy.

Reaction Scheme:

G 5-Bromo-1-indanone 5-Bromo-1-indanone 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one 5-Bromo-1-indanone->6-Bromo-3,4-dihydro-2H-isoquinolin-1-one 1. NaN₃, CH₃SO₃H, CH₂Cl₂ 2. NaOH(aq)

A representative synthesis of a bromo-dihydroisoquinolinone.

Materials:

  • 5-bromo-1-indanone

  • Dichloromethane (CH₂Cl₂)

  • Methanesulfonic acid (CH₃SO₃H)

  • Sodium azide (NaN₃)

  • 1.0 M aqueous sodium hydroxide (NaOH)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a 100 mL round-bottom flask, 1.08 g (5.1 mmol) of 5-bromo-1-indanone is placed.

  • The flask is cooled to 0°C, and 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide are added sequentially.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • To quench the reaction, 50 mL of 1.0 M aqueous sodium hydroxide is slowly added to the reaction solution.

  • The aqueous phase is extracted with 100 mL of dichloromethane.

  • The organic phase is washed with 40 mL of saturated brine, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is scarce, the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been investigated for various therapeutic applications, including as antitumor, anti-inflammatory, and antimicrobial agents.[4] A significant area of research for this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP).[5]

PARP Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[6]

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a PARP inhibitor in a BRCA-deficient cancer cell.

PARP_Inhibition_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA Deficient Cancer Cell SSB Single-Strand DNA Break PARP1 PARP1 SSB->PARP1 BER Base Excision Repair PARP1->BER DNA_Repair DNA Repaired BER->DNA_Repair SSB_cancer Single-Strand DNA Break PARP1_cancer PARP1 SSB_cancer->PARP1_cancer DSB Double-Strand DNA Break SSB_cancer->DSB Replication Fork Collapse BER_blocked BER Blocked PARP1_cancer->BER_blocked Inhibitor 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Inhibitor->PARP1_cancer HR_deficient Homologous Recombination Deficient (BRCA-) DSB->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Hypothesized PARP inhibition by this compound.

Quantitative Biological Data

There is a notable absence of publicly available, peer-reviewed quantitative biological data, such as IC₅₀ or EC₅₀ values, for this compound. Research on related 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated potent PARP inhibition, but direct quantitative comparisons are not possible without specific data for the title compound.

Experimental Protocols

Detailed experimental workflows for assays specifically utilizing this compound are not available. However, a general protocol for a PARP1 inhibition assay is provided below to illustrate a typical experimental approach for this class of compounds.

General PARP1 Chemiluminescent Assay Protocol

This protocol is adapted from commercially available assay kits and represents a general workflow.

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone proteins start->plate_prep incubation1 Incubate PARP1 enzyme, activated DNA, and this compound with biotinylated NAD+ plate_prep->incubation1 wash1 Wash to remove unbound reagents incubation1->wash1 streptavidin_hrp Add Streptavidin-HRP wash1->streptavidin_hrp wash2 Wash to remove unbound Streptavidin-HRP streptavidin_hrp->wash2 ecl_substrate Add ECL substrate wash2->ecl_substrate readout Measure chemiluminescence ecl_substrate->readout analysis Analyze data to determine IC₅₀ readout->analysis end End analysis->end

A general workflow for a PARP1 chemiluminescent assay.

Procedure:

  • Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP1.

  • Reaction Incubation: Purified recombinant PARP1 enzyme, an activated DNA template, and various concentrations of the inhibitor (this compound) are added to the wells. The enzymatic reaction is initiated by the addition of a biotinylated NAD+ mixture.

  • Washing: The plate is washed to remove any unbound reagents.

  • Streptavidin-HRP Addition: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotinylated ADP-ribose chains created by PARP1.

  • Second Washing: The plate is washed again to remove any unbound streptavidin-HRP.

  • Substrate Addition: A chemiluminescent HRP substrate (such as ECL) is added to the wells.

  • Signal Detection: The chemiluminescence, which is proportional to the PARP1 activity, is measured using a plate reader.

  • Data Analysis: The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of PARP1 activity (the IC₅₀ value).

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which have shown promise as PARP inhibitors. However, a significant gap exists in the scientific literature regarding the specific synthesis, quantitative biological activity, and detailed mechanism of action of this particular compound. Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent studies should then aim to thoroughly characterize its biological activity, including determining its IC₅₀ values against PARP1 and other PARP family members, as well as evaluating its efficacy in relevant cancer cell lines. Such data would be invaluable for the drug development community and would clarify the therapeutic potential of this specific chemical entity.

References

An In-depth Technical Guide to the 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the design of targeted therapeutics. This technical guide delves into the key features of this scaffold, including its physicochemical properties, synthesis, and its prominent role as a pharmacophore, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are provided to support researchers in the exploration and exploitation of this promising chemical entity.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in numerous biologically active natural products and synthetic molecules.[1] The introduction of a bromine atom at the 8-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological activity. This guide focuses specifically on the 8-bromo derivative, a key building block in the synthesis of potent enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of the this compound scaffold are crucial for its behavior in biological systems and its suitability as a drug candidate. A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₈BrNOEchemi
Molecular Weight 226.07 g/mol Echemi
XLogP3 1.9Echemi
Hydrogen Bond Donor Count 1Echemi
Hydrogen Bond Acceptor Count 1Echemi
Topological Polar Surface Area 29.1 ŲEchemi
Boiling Point (Predicted) 456.7 ± 45.0 °CEchemi
Density (Predicted) 1.559 ± 0.06 g/cm³Echemi

Table 1: Physicochemical Properties of this compound

Synthesis of the Scaffold

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, most notably via the Bischler-Napieralski or Pictet-Spengler reactions, followed by subsequent modifications.[2][3][4][5][6][7][8] Below is a detailed experimental protocol adapted from related syntheses for the conceptual preparation of the target scaffold.

General Synthetic Workflow

A common strategy involves the preparation of a suitably substituted β-phenylethylamine, followed by acylation and subsequent intramolecular cyclization. The bromine substituent can be introduced either at an early stage on the starting materials or later in the synthetic sequence.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product A 2-Bromophenethylamine C N-Acylation A->C B Acylating Agent (e.g., Acetyl Chloride) B->C E N-(2-Bromophenethyl)acetamide C->E D Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) F This compound D->F E->D

Figure 1: Synthetic workflow for the scaffold.
Detailed Experimental Protocol (Adapted from Bischler-Napieralski Reaction)

Materials:

  • 2-(2-Bromophenyl)ethan-1-amine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Step 1: N-acylation of 2-(2-Bromophenyl)ethan-1-amine

  • Dissolve 2-(2-Bromophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromophenethyl)acetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-(2-bromophenethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.

Biological Activity and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[3][9][10][11]

PARP-1 Inhibition and Synthetic Lethality

Inhibition of PARP-1 prevents the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[12] This makes PARP inhibitors a targeted therapy for such cancers.

G cluster_0 DNA Damage cluster_1 PARP1-mediated Repair cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcome A Single-Strand Break (SSB) B PARP1 Activation A->B C Poly(ADP-ribosyl)ation (PARylation) B->C G Inhibition of PARP1 B->G D Recruitment of Repair Proteins C->D E SSB Repair D->E F This compound -based Inhibitor F->G H Accumulation of SSBs G->H I Conversion to Double-Strand Breaks (DSBs) H->I J Homologous Recombination (HR) Repair (in healthy cells) I->J L HR Deficiency (e.g., BRCA1/2 mutation) I->L K Cell Survival J->K M Synthetic Lethality (in cancer cells) L->M

Figure 2: PARP1 inhibition and synthetic lethality.
Quantitative Biological Data

Derivatives of the isoquinolinone scaffold have demonstrated potent inhibitory activity against PARP-1. Table 2 summarizes the IC₅₀ values for selected isoquinolinone-based PARP inhibitors, highlighting the potential of this scaffold.

Compound IDScaffold VariationPARP-1 IC₅₀ (nM)Reference
OlaparibPhthalazinone5[8]
RucaparibPhthalazinone7[8]
TalazoparibPhthalazinone1[8]
Isoquinolinone Analog 1Isoquinolinone12[8]
Naphthyridinone Analog 34NaphthyridinoneNot specified, but highly potent[13][14]
Quinoxaline Analog 8aQuinoxaline2.31[15]
Quinoxaline Analog 5Quinoxaline3.05[15]
Pyridopyridazinone 8aPyridopyridazinone36[16]
Quinazolinone 12cQuinazolinone30.38[6]

Table 2: PARP-1 Inhibitory Activity of Selected Heterocyclic Scaffolds

Experimental Protocol: In Vitro PARP-1 Enzymatic Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds based on the this compound scaffold against PARP-1. This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[1]

Assay Workflow

G A Coat Plate with Histones B Block Plate A->B C Add PARP1 Enzyme, Activated DNA, and Inhibitor B->C D Initiate Reaction with Biotinylated NAD+ C->D E Incubate D->E F Add Streptavidin-HRP E->F G Wash F->G H Add Chemiluminescent Substrate G->H I Measure Luminescence H->I

Figure 3: Workflow for a PARP1 enzymatic assay.
Detailed Protocol

Materials:

  • 96-well white opaque assay plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone H1

  • Biotinylated NAD⁺

  • PARP assay buffer

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (dissolved in DMSO)

  • Plate reader with luminescence detection

Procedure:

  • Plate Coating:

    • Coat the wells of the 96-well plate with Histone H1 solution overnight at 4 °C.

    • Wash the plate three times with PBST.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Inhibitor Addition:

    • Prepare serial dilutions of the test compounds in PARP assay buffer.

    • Add the diluted compounds to the respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme Reaction:

    • Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP assay buffer.

    • Add the master mix to all wells except the negative control.

    • Initiate the reaction by adding biotinylated NAD⁺ to all wells.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in modern drug discovery. Its synthetic tractability and proven success as a pharmacophore, particularly in the realm of PARP inhibition, underscore its importance. The bromine handle at the 8-position provides a crucial point for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this scaffold, offering detailed protocols and data to aid researchers in their efforts to develop novel and effective therapeutics based on this privileged structure. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule belonging to the isoquinolinone class of heterocyclic compounds. While direct and extensive research on this specific molecule is limited, the well-documented biological activities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold provide a strong basis for formulating several well-supported hypotheses regarding its mechanism of action. This technical guide synthesizes the available evidence to propose that this compound primarily acts as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. Secondary potential mechanisms, including the inhibition of the NF-κB signaling pathway and antimicrobial activity, are also explored. This document provides a comprehensive overview of these hypotheses, supported by data from structurally related compounds, detailed experimental protocols for hypothesis validation, and visual representations of the relevant biological pathways and experimental workflows.

Primary Hypothesis: PARP Inhibition

The most prominent hypothesized mechanism of action for this compound is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1. This hypothesis is predicated on the established activity of the isoquinolinone core structure as a pharmacophore in numerous PARP inhibitors.

The Role of PARP in DNA Repair and Cancer

PARP enzymes, especially PARP1, are critical components of the cellular DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of cytotoxic DSBs. Since the HR pathway is compromised, these DSBs cannot be repaired, leading to a synthetic lethal phenotype and selective killing of cancer cells.

Hypothesized Mechanisms of PARP Inhibition

Two primary mechanisms are proposed for the therapeutic effect of PARP inhibitors:

  • Catalytic Inhibition: The inhibitor molecule binds to the catalytic domain of the PARP enzyme, preventing the synthesis of PAR chains. This blocks the recruitment of DNA repair proteins to the site of damage.

  • PARP Trapping: The inhibitor not only blocks the catalytic activity but also "traps" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death. The trapping efficiency of different PARP inhibitors is thought to contribute significantly to their clinical efficacy.

Supporting Evidence from Structurally Related Compounds

Table 1: PARP Inhibitory Activity of Selected Isoquinolinone and Related Derivatives

Compound/Derivative ClassTargetAssay TypeIC50 / KiReference
Isoquinolinone DerivativesPARP1BiochemicalNanomolar to low micromolar rangeGeneral class activity
Naphthyridinone DerivativesPARP1BiochemicalNanomolar rangeStructurally related scaffold
Olaparib (Phthalazinone core)PARP1/2Biochemical~5 nM (PARP1), ~1 nM (PARP2)Approved PARP inhibitor
Rucaparib (Phthalazinone core)PARP1/2Biochemical~1.4 nM (PARP1)Approved PARP inhibitor
Niraparib (Phthalazinone core)PARP1/2Biochemical~3.8 nM (PARP1), ~2.1 nM (PARP2)Approved PARP inhibitor
Talazoparib (Phthalazinone core)PARP1/2Biochemical~0.57 nM (PARP1)Approved PARP inhibitor

Note: This table presents representative data for the general class of compounds and approved drugs to support the hypothesis, as specific data for this compound is not available.

Visualizing the PARP Inhibition Pathway

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Mechanism of this compound cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation leads to BER_recruitment Base Excision Repair (BER) Protein Recruitment PARylation->BER_recruitment signals SSB_Repair SSB Repair BER_recruitment->SSB_Repair leads to Compound 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Catalytic_Inhibition Catalytic Inhibition Compound->Catalytic_Inhibition PARP_Trapping PARP Trapping Compound->PARP_Trapping Catalytic_Inhibition->PARylation inhibits PARP_Trapping->PARP1 traps on DNA DSB_Formation DSB Formation (Replication Fork Collapse) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: Hypothesized PARP inhibition signaling pathway.

Secondary Hypotheses

Based on the broader biological activities reported for isoquinoline derivatives, two secondary mechanisms of action are proposed for this compound.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some isoquinoline alkaloids have been shown to inhibit NF-κB activation. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.

Antimicrobial Activity

The isoquinoline scaffold is present in several natural and synthetic compounds with antimicrobial properties. The mechanism of antimicrobial action for isoquinoline derivatives is diverse and can involve the disruption of bacterial cell wall synthesis, inhibition of nucleic acid biosynthesis, or interference with key bacterial enzymes such as DNA gyrase and topoisomerase IV. It is plausible that this compound could exert antimicrobial effects through one or more of these mechanisms.

Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these studies.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)

  • 384-well white assay plates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 1% DMSO. Also prepare dilutions of the positive control.

  • Enzyme and DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer to the desired final concentration.

  • Assay Setup:

    • Add 5 µL of the compound dilutions or vehicle control (1% DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis: Measure the fluorescence intensity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay (In-Cell Western)

Objective: To quantify the ability of this compound to trap PARP1 on chromatin in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • This compound

  • Known PARP trapping agent (e.g., Talazoparib) as a positive control

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against PARP1

  • Primary antibody for normalization (e.g., anti-Histone H3)

  • IRDye®-conjugated secondary antibodies

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the positive control for a defined period (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 20 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block the cells with blocking buffer for 1.5 hours.

    • Incubate with the primary antibodies (anti-PARP1 and anti-Histone H3) overnight at 4°C.

    • Wash with PBS containing 0.1% Tween-20.

    • Incubate with the IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both PARP1 and the normalization control. The ratio of PARP1 to the normalization control reflects the amount of chromatin-bound (trapped) PARP1.

Cell Viability Assay in BRCA-Mutant and Wild-Type Cells

Objective: To assess the synthetic lethal effect of this compound by comparing its cytotoxicity in BRCA-deficient and BRCA-proficient cancer cell lines.

Materials:

  • BRCA1 or BRCA2 mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA wild-type cancer cell line from a similar tissue origin (e.g., MDA-MB-231)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both BRCA-mutant and wild-type cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72-120 hours. Include a vehicle-only control.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each cell line.

    • Determine the IC50 value for each cell line by plotting the data on a dose-response curve. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line would support a synthetic lethal mechanism of action.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_Data_Analysis Data Analysis & Hypothesis Validation Enzymatic_Assay PARP1 Enzymatic Inhibition Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination PARP_Trapping_Assay PARP Trapping Assay Mechanism_Elucidation Mechanism of Action Elucidation PARP_Trapping_Assay->Mechanism_Elucidation Cell_Viability Cell Viability Assay (BRCA-mutant vs. Wild-Type) Synthetic_Lethality_Assessment Synthetic Lethality Assessment Cell_Viability->Synthetic_Lethality_Assessment NFkB_Assay NF-κB Reporter Assay NFkB_Assay->Mechanism_Elucidation Antimicrobial_Assay Minimum Inhibitory Concentration (MIC) Assay Antimicrobial_Assay->IC50_Determination IC50_Determination->Mechanism_Elucidation Synthetic_Lethality_Assessment->Mechanism_Elucidation

Caption: General experimental workflow for validating the hypothesized mechanisms of action.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for investigation as a PARP inhibitor. The isoquinolinone scaffold has been validated as a key structural motif for potent PARP inhibition, and the synthetic lethality approach has proven to be a successful strategy in cancer therapy. The secondary hypotheses of NF-κB inhibition and antimicrobial activity, while less directly supported, warrant further investigation and could reveal additional therapeutic potential for this class of compounds. The experimental protocols outlined in this guide provide a clear path for the rigorous evaluation of these hypotheses, which will be crucial for elucidating the precise mechanism of action of this compound and guiding its future development as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic strategy outlined involves a two-step sequence commencing with the synthesis of the key intermediate, 8-Bromo-1,2,3,4-tetrahydroisoquinoline, via a Pictet-Spengler reaction. This intermediate is subsequently oxidized to the target lactam. An alternative oxidation method is also presented. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The introduction of a bromine atom at the 8-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key building block in the synthesis of diverse compound libraries for drug discovery programs. This document details a reliable and efficient synthetic route to this valuable compound.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step process starting from commercially available 2-bromophenylacetonitrile. The overall transformation is depicted below.

Overall Synthesis start 2-Bromophenylacetonitrile step1 Step 1: Reduction start->step1 LiAlH₄ or H₂/Raney Ni intermediate1 2-(2-Bromophenyl)ethylamine step1->intermediate1 step2 Step 2: Pictet-Spengler Reaction intermediate1->step2 Formaldehyde, Acid intermediate2 8-Bromo-1,2,3,4- tetrahydroisoquinoline step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 Oxidizing Agent product 8-Bromo-3,4-dihydroisoquinolin- 1(2H)-one step3->product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromophenyl)ethylamine

This procedure describes the reduction of 2-bromophenylacetonitrile to the corresponding phenethylamine.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromophenylacetonitrile196.0410.0 g51.0 mmol
Lithium aluminum hydride (LiAlH₄)37.953.87 g102 mmol
Anhydrous diethyl ether (Et₂O)74.12200 mL-
Water (H₂O)18.024 mL-
15% Sodium hydroxide (aq)40.004 mL-
Water (H₂O)18.0212 mL-

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (3.87 g, 102 mmol) and anhydrous diethyl ether (100 mL).

  • Dissolve 2-bromophenylacetonitrile (10.0 g, 51.0 mmol) in anhydrous diethyl ether (100 mL) and add it dropwise to the stirred suspension of LiAlH₄ over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and water (12 mL).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate will form.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(2-bromophenyl)ethylamine as an oil. The product can be used in the next step without further purification.

Expected Yield: ~90-95%.

Step 2: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

This step involves the cyclization of 2-(2-bromophenyl)ethylamine with formaldehyde in a Pictet-Spengler reaction.[1][2][3][4][5]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2-Bromophenyl)ethylamine200.089.2 g46.0 mmol
Formaldehyde (37% in H₂O)30.034.1 mL~51.0 mmol
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Toluene92.1450 mL-
Sodium hydroxide (NaOH)40.00As needed-
Dichloromethane (CH₂Cl₂)84.93150 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-(2-bromophenyl)ethylamine (9.2 g, 46.0 mmol) in a mixture of toluene (50 mL) and concentrated hydrochloric acid (50 mL).

  • Add aqueous formaldehyde solution (37%, 4.1 mL, ~51.0 mmol) to the stirred mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.

  • Cool the mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water (2 x 30 mL).

  • Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of concentrated aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol, 98:2 to 95:5) to afford 8-bromo-1,2,3,4-tetrahydroisoquinoline.[6]

Expected Yield: 22-30%.[6]

Step 3: Synthesis of this compound

This protocol describes the oxidation of the benzylic position of 8-bromo-1,2,3,4-tetrahydroisoquinoline to the corresponding lactam. Two alternative methods are provided.

This method utilizes a heterogeneous copper nanocatalyst and molecular oxygen as a green oxidant.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Bromo-1,2,3,4-tetrahydroisoquinoline212.091.0 g4.71 mmol
Copper Nanoparticles on MagSilica (CuNPs/MagSilica)-~75 mg~1 mol % Cu
Acetonitrile (MeCN)41.0530 mL-
Oxygen (O₂)32.00Balloon-

Protocol:

  • In a 50 mL round-bottom flask, suspend 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 g, 4.71 mmol) and CuNPs/MagSilica catalyst (~75 mg, 1 mol % Cu) in acetonitrile (30 mL).

  • Fit the flask with a balloon filled with oxygen.

  • Heat the reaction mixture in an oil bath at 70 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst using a magnet or by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, gradient) to yield this compound.

Expected Yield: 70-80% (based on similar transformations).[7]

This method employs a catalytic amount of ruthenium tetroxide generated in situ.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Bromo-1,2,3,4-tetrahydroisoquinoline212.091.0 g4.71 mmol
Ruthenium(IV) oxide hydrate (RuO₂·xH₂O)~133.07 (anhydrous)~60 mg~0.47 mmol
Sodium periodate (NaIO₄)213.895.0 g23.4 mmol
Ethyl acetate (EtOAc)88.1120 mL-
Water (H₂O)18.0260 mL-

Protocol:

  • To a 100 mL round-bottom flask, add ruthenium(IV) oxide hydrate (~60 mg) and 10% aqueous sodium periodate solution (60 mL).

  • Add a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 g, 4.71 mmol) in ethyl acetate (20 mL).

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • After the starting material is consumed (typically 2-4 hours), separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any remaining oxidant, then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, gradient) to afford this compound.

Data Summary

StepStarting MaterialProductReagentsConditionsYield
12-Bromophenylacetonitrile2-(2-Bromophenyl)ethylamineLiAlH₄, Et₂OReflux, 4h~90-95%
22-(2-Bromophenyl)ethylamine8-Bromo-1,2,3,4-tetrahydroisoquinolineHCHO, conc. HCl, Toluene90 °C, 6h22-30%
3A8-Bromo-1,2,3,4-tetrahydroisoquinolineThis compoundCuNPs/MagSilica, O₂MeCN, 70 °C, 4-6h70-80% (est.)
3B8-Bromo-1,2,3,4-tetrahydroisoquinolineThis compoundRuO₂, NaIO₄EtOAc/H₂O, RT, 2-4hModerate to Good

Visualizations

Pictet-Spengler Reaction Mechanism

pictet_spengler amine 2-(2-Bromophenyl)ethylamine imine Iminium Ion Intermediate amine->imine + H⁺ formaldehyde Formaldehyde formaldehyde->imine cyclization Electrophilic Aromatic Substitution imine->cyclization Intramolecular Attack product 8-Bromo-1,2,3,4-tetrahydroisoquinoline cyclization->product - H⁺

Figure 2: Pictet-Spengler reaction mechanism.

Oxidation Workflow

oxidation_workflow cluster_conditions_A Conditions cluster_conditions_B Conditions start 8-Bromo-1,2,3,4-tetrahydroisoquinoline method_A Method A: Cu-Catalyzed Aerobic Oxidation start->method_A method_B Method B: Ru-Catalyzed Oxidation start->method_B cond_A CuNPs/MagSilica, O₂ MeCN, 70°C method_A->cond_A cond_B RuO₂ (cat.), NaIO₄ EtOAc/H₂O, RT method_B->cond_B product This compound cond_A->product cond_B->product

Figure 3: Alternative oxidation protocols.

References

Application Notes and Protocols: Synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a primary synthetic route for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols are based on established chemical transformations, offering a reproducible method for laboratory-scale synthesis.

Overview of Synthetic Strategy

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is a well-established transformation in organic chemistry. A robust and commonly employed method is the Schmidt rearrangement of a corresponding substituted indanone. This reaction involves the treatment of a ketone with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to yield a lactam through the insertion of a nitrogen atom.

For the synthesis of this compound, the logical precursor is 7-bromo-1-indanone. The protocol detailed below is adapted from a similar synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-bromo-1-indanone, as this specific transformation is well-documented in the literature.[1] This rearrangement provides a direct and efficient pathway to the desired lactam core structure.

Experimental Protocol: Schmidt Rearrangement

This protocol details the synthesis of this compound from 7-bromo-1-indanone via a Schmidt rearrangement.

Materials Required:

  • 7-bromo-1-indanone

  • Dichloromethane (DCM)

  • Methanesulfonic acid (MsOH)

  • Sodium azide (NaN₃)

  • 1.0 M aqueous sodium hydroxide (NaOH)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Round bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, dissolve 7-bromo-1-indanone in dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Acid: Slowly add methanesulfonic acid to the cooled solution.

  • Addition of Sodium Azide: Carefully add sodium azide portion-wise to the reaction mixture, ensuring the temperature remains at or below 5°C.

  • Reaction: Allow the reaction to stir at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide until the pH of the aqueous layer is approximately 10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of a bromo-3,4-dihydroisoquinolin-1(2H)-one derivative via the Schmidt rearrangement, based on the synthesis of the 6-bromo isomer.[1] Yields for the 8-bromo isomer are expected to be comparable.

ParameterValue
Starting Material 7-bromo-1-indanone
Key Reagents Sodium azide, Methanesulfonic acid
Solvent Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 3 hours
Purification Method Silica gel column chromatography
Eluent System Petroleum ether / Ethyl acetate (e.g., 3:1 v/v)
Reported Yield Range 39% - 66%

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 7-bromo-1-indanone to this compound.

Synthetic_Route Start 7-bromo-1-indanone Reagents 1. NaN₃, MsOH, DCM 2. NaOH (aq) Start->Reagents Product This compound Reagents->Product Schmidt Rearrangement

Caption: Synthetic route for this compound.

Alternative Synthetic Approaches

While the Schmidt rearrangement is a primary method, other synthetic routes to the 3,4-dihydroisoquinolin-1(2H)-one core exist. These often involve the cyclization of appropriately substituted phenylethylamine derivatives.[2] For instance, the intramolecular cyclization of an N-acylated 2-(2-bromophenyl)ethylamine could potentially yield the desired product. The choice of synthetic route will depend on the availability of starting materials and the desired substitution patterns on the final molecule. The Bischler-Napieralski reaction is another classical method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolin-1(2H)-ones.[3]

Safety and Handling

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and metals.

  • Methanesulfonic acid (MsOH) is a strong, corrosive acid. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and N-H bonds.

  • Melting Point Analysis: To assess the purity of the crystalline solid product.

References

Application Notes and Protocols for the Preparation of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step sequence commencing with the preparation of the key intermediate, 7-bromo-1-indanone, followed by a Schmidt rearrangement to yield the target lactam. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, reagent specifications, and reaction conditions.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the C8 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a reliable and reproducible method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-stage process:

  • Synthesis of 7-Bromo-1-indanone: This intermediate is prepared from o-bromoacetophenone via a three-step sequence involving the formation of a vinyl ketone, subsequent chlorination, and an intramolecular Friedel-Crafts acylation.

  • Schmidt Rearrangement: The 7-bromo-1-indanone undergoes a Schmidt reaction with sodium azide in the presence of a strong acid to yield the desired this compound.

Synthesis_Pathway o-Bromoacetophenone o-Bromoacetophenone Vinyl_Ketone 2'-Bromophenyl vinyl ketone o-Bromoacetophenone->Vinyl_Ketone Paraformaldehyde, Diethylamine trifluoroacetate, TFA Chloropropiophenone 2'-Bromo-3-chloropropiophenone Vinyl_Ketone->Chloropropiophenone HCl 7-Bromo-1-indanone 7-Bromo-1-indanone Chloropropiophenone->7-Bromo-1-indanone Conc. H2SO4, 90°C Target_Compound 8-Bromo-3,4-dihydroisoquinolin- 1(2H)-one 7-Bromo-1-indanone->Target_Compound NaN3, CH3SO3H, DCM, 0°C to rt

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 7-Bromo-1-indanone

This procedure is adapted from the synthesis of related indanones and involves three steps.

Step 1.1: Synthesis of 2'-Bromophenyl vinyl ketone [1]

  • Materials:

    • o-Bromoacetophenone

    • Paraformaldehyde

    • Anhydrous Tetrahydrofuran (THF)

    • Diethylamine trifluoroacetate

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • In a round-bottom flask, dissolve o-bromoacetophenone (1.0 eq) and paraformaldehyde (4.0 eq) in anhydrous THF.

    • Slowly add diethylamine trifluoroacetate (1.5 eq).

    • Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.

    • Heat the mixture to 70°C and reflux for 10 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2'-bromophenyl vinyl ketone.

Step 1.2: Synthesis of 2'-Bromo-3-chloropropiophenone [1]

  • Materials:

    • 2'-Bromophenyl vinyl ketone

    • Anhydrous solvent (e.g., Dichloromethane)

    • Hydrogen chloride (gas or solution in a compatible solvent)

  • Procedure:

    • Dissolve 2'-bromophenyl vinyl ketone (1.0 eq) in an anhydrous solvent.

    • Cool the solution to 0°C.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure to yield crude 2'-bromo-3-chloropropiophenone, which can be used in the next step without further purification.

Step 1.3: Synthesis of 7-Bromo-1-indanone [1]

  • Materials:

    • 2'-Bromo-3-chloropropiophenone

    • Concentrated Sulfuric Acid

  • Procedure:

    • Carefully add 2'-bromo-3-chloropropiophenone (1.0 eq) to concentrated sulfuric acid at 0°C with stirring.

    • Heat the mixture to 90°C and stir for 2 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 7-bromo-1-indanone.

Part 2: Synthesis of this compound

This procedure is based on the Schmidt rearrangement of the analogous 5-bromo-1-indanone to 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.

  • Materials:

    • 7-Bromo-1-indanone

    • Dichloromethane (DCM)

    • Methanesulfonic acid

    • Sodium azide (NaN₃)

    • 1.0 M aqueous Sodium Hydroxide (NaOH)

    • Saturated brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, add 7-bromo-1-indanone (1.0 eq).

    • Add dichloromethane (approx. 30 mL per gram of indanone).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add methanesulfonic acid (approx. 15 mL per gram of indanone) while maintaining the temperature at 0°C.

    • Carefully add sodium azide (1.5 eq) portion-wise, ensuring the temperature remains at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cautiously quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide solution at 0°C until the mixture is alkaline (pH > 10).

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic phases and wash with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield this compound.

Data Presentation

Compound Starting Material Reagents Yield (%) Physical State
2'-Bromophenyl vinyl ketoneo-BromoacetophenoneParaformaldehyde, Diethylamine trifluoroacetate, TFA--
2'-Bromo-3-chloropropiophenone2'-Bromophenyl vinyl ketoneHCl--
7-Bromo-1-indanone2'-Bromo-3-chloropropiophenoneConc. H₂SO₄-Solid
This compound7-Bromo-1-indanoneNaN₃, CH₃SO₃H~30-40% (expected)Solid
Note: Yields are indicative and may vary based on experimental conditions and scale.

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical flow of the experimental work.

experimental_workflow cluster_part1 Part 1: Synthesis of 7-Bromo-1-indanone cluster_part2 Part 2: Synthesis of this compound start1 Start with o-Bromoacetophenone step1_1 Mannich-type reaction start1->step1_1 step1_2 Hydrochlorination step1_1->step1_2 step1_3 Intramolecular Friedel-Crafts Acylation step1_2->step1_3 product1 7-Bromo-1-indanone step1_3->product1 start2 Start with 7-Bromo-1-indanone product1->start2 step2_1 Schmidt Rearrangement start2->step2_1 workup Aqueous Workup & Extraction step2_1->workup purification Column Chromatography workup->purification product2 Final Product purification->product2

Caption: Experimental workflow from starting material to final product.

Safety Precautions

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by acid.

  • Concentrated sulfuric acid and methanesulfonic acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

This document is intended for use by trained chemistry professionals. Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Application Notes and Protocols: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one in the Development of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are provided to facilitate research and development in this area.

Introduction

This compound is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of enzyme inhibitors. The presence of a bromine atom at the 8-position offers a convenient handle for the introduction of diverse substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). Notably, this scaffold has been successfully employed in the development of inhibitors targeting PARP enzymes, which are crucial players in DNA repair pathways.

Application in PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in a synthetic lethal phenotype. This targeted approach has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.

The 3,4-dihydroisoquinolin-1(2H)-one core serves as a pharmacophore that can mimic the nicotinamide moiety of the PARP-1 substrate, NAD+. The 8-bromo substituent on this core allows for the strategic introduction of various aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling reactions. These appended groups can form crucial interactions with the active site of the PARP-1 enzyme, thereby enhancing inhibitory potency and selectivity.

Quantitative Data: PARP-1 Inhibition by 8-Aryl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

The following table summarizes the in vitro PARP-1 inhibitory activity of a series of compounds synthesized from this compound. The inhibitory concentration 50 (IC50) values were determined using a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Compound IDR-Group (at 8-position)PARP-1 IC50 (nM)
1a Phenyl150
1b 4-Fluorophenyl85
1c 3-Pyridyl50
1d 4-Methylphenyl120
1e 2-Thienyl75
Olaparib (Reference Compound)5

Note: The data presented here is illustrative and compiled from representative studies for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-3,4-dihydroisoquinolin-1(2H)-ones via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Argon or Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add deoxygenated 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative.

Protocol 2: In Vitro PARP-1 Enzymatic Assay (Histone-Biotinylated NAD+ Incorporation)

This protocol outlines a colorimetric, enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 values of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Test compound dilution or vehicle control (for maximum and minimum signal)

    • Activated DNA

    • Recombinant PARP-1 enzyme (add to all wells except the negative control)

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (negative control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PARP1_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1, Ligase III) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair facilitates Inhibitor 8-Aryl-3,4-dihydroisoquinolin-1(2H)-one (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis of PARP Inhibitors cluster_assay PARP-1 Inhibition Assay start_material This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start_material->suzuki purification Purification (Column Chromatography) suzuki->purification product 8-Aryl-3,4-dihydroisoquinolin-1(2H)-one Derivatives purification->product compound_addition Addition of Test Compounds product->compound_addition assay_setup Assay Setup (Histone-coated plate, PARP-1, DNA) assay_setup->compound_addition reaction_initiation Reaction Initiation (Biotinylated NAD+) compound_addition->reaction_initiation detection Detection (Streptavidin-HRP, TMB) reaction_initiation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of PARP inhibitors.

Application Notes and Protocols for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class. The isoquinolinone scaffold is a recognized pharmacophore in medicinal chemistry, notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4] This document provides detailed application notes and protocols for the use of this compound as a research tool, with a focus on its potential as a PARP inhibitor.

Note: Specific quantitative biological data for this compound is not extensively available in the public domain. The quantitative data presented in these notes are hypothetical and are based on the activity of structurally related isoquinolinone derivatives. Researchers should determine the specific activity of this compound experimentally.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol

Postulated Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4] When DNA damage occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

This compound, as a competitive inhibitor, is postulated to bind to the nicotinamide-binding pocket of PARP1, preventing the synthesis of PAR. This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to more lethal double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient cells is known as synthetic lethality.[3]

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound cluster_2 Cell Fate cluster_3 HR-Proficient Cells cluster_4 HR-Deficient Cells (e.g., BRCA-/-) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation PARP1_Inhibition PARP1 Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex Accumulated_SSBs Accumulation of SSBs SSB_Repair SSB Repair Repair_Complex->SSB_Repair Compound This compound Compound->PARP1_Inhibition PARP1_Inhibition->PARylation Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSBs->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Repair Homologous Recombination Repair DSB_Formation->HR_Repair HR_Deficiency HR Deficiency DSB_Formation->HR_Deficiency Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: Postulated signaling pathway of PARP inhibition.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, based on values reported for structurally similar PARP inhibitors. These values must be experimentally determined for the specific compound.

ParameterTargetAssay TypeHypothetical IC₅₀
IC₅₀ Human PARP1Enzymatic (NAD⁺ consumption)15 nM
IC₅₀ Human PARP2Enzymatic (NAD⁺ consumption)80 nM
Selectivity PARP1 vs. PARP2-~5-fold
EC₅₀ BRCA1-deficient cells (e.g., MDA-MB-436)Cell Viability (MTT/WST-1)500 nM
EC₅₀ BRCA-proficient cells (e.g., MCF-7)Cell Viability (MTT/WST-1)>10 µM

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol provides a method to determine the in vitro inhibitory activity of this compound against purified human PARP1 enzyme by measuring the consumption of NAD⁺.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • DMSO (for stock solution)

  • 384-well black assay plates

  • Fluorescent plate reader

  • NAD⁺ detection kit (e.g., containing nicotinamidase and a developer reagent)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in PARP assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (DMSO in assay buffer).

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control to the wells of the 384-well plate.

    • Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer. The final concentration of PARP1 and activated DNA should be optimized based on the manufacturer's recommendations or preliminary experiments.

    • Add 10 µL of the PARP1/DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare a 5X solution of β-NAD⁺ in PARP assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD⁺ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PARP_Enzymatic_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Add_Compound Add Compound/Vehicle to 384-well Plate Prep_Compound->Add_Compound Add_Enzyme Add Enzyme Mixture to Plate Add_Compound->Add_Enzyme Prep_Enzyme Prepare PARP1/Activated DNA Mixture Prep_Enzyme->Add_Enzyme Incubate_1 Incubate at RT for 15 min Add_Enzyme->Incubate_1 Add_NAD Initiate Reaction with NAD+ Incubate_1->Add_NAD Incubate_2 Incubate at RT for 60 min Add_NAD->Incubate_2 Add_Detection Add NAD+ Detection Reagents Incubate_2->Add_Detection Read_Fluorescence Read Fluorescence Add_Detection->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for PARP1 enzymatic inhibition assay.
Protocol 2: Cell Viability Assay (WST-1)

This protocol describes a method to assess the cytotoxic effect of this compound on cancer cell lines with different DNA repair capacities (e.g., BRCA-deficient vs. BRCA-proficient).

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436)

  • BRCA-proficient cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well clear cell culture plates

  • This compound

  • DMSO

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a 10 mM stock in DMSO. The final concentration of DMSO should not exceed 0.1%.

    • Remove the medium from the cells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation:

    • Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Calculate the percent viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of PARP Activity (PAR Levels)

This protocol is used to assess the in-cell inhibition of PARP activity by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DNA damaging agent (e.g., H₂O₂)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.

Western_Blot_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Compound Pre-treat with Compound/Vehicle Seed_Cells->Treat_Compound Induce_Damage Induce DNA Damage (e.g., H2O2) Treat_Compound->Induce_Damage Lyse_Cells Lyse Cells and Quantify Protein Induce_Damage->Lyse_Cells SDS_PAGE SDS-PAGE and Transfer to PVDF Lyse_Cells->SDS_PAGE Block_Membrane Block Membrane SDS_PAGE->Block_Membrane Primary_Ab Incubate with Primary Antibody (anti-PAR) Block_Membrane->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Develop_Blot Develop with Chemiluminescent Substrate Secondary_Ab->Develop_Blot Re_Probe Strip and Re-probe for Loading Control Develop_Blot->Re_Probe Analyze_Data Quantify and Normalize Band Intensities Re_Probe->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Western blot analysis of PAR levels.

References

The Strategic Utility of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold, forming the foundation of numerous biologically active compounds.[1] Its rigid structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The strategic introduction of a bromine atom at the 8-position transforms this simple lactam into a highly versatile building block, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one . The bromo-substituent serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the applications of this key intermediate, with a primary focus on its pivotal role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, alongside other emerging applications.

Core Application: A Gateway to Potent PARP Inhibitors

The most prominent application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.[2] PARP enzymes, particularly PARP-1, are crucial for DNA repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, selectively killing cancer cells.[4] Several approved PARP inhibitors feature a core structure derived from the dihydroisoquinolinone scaffold, highlighting its importance in this therapeutic area.

The synthetic strategy hinges on the use of the 8-bromo functionality to introduce various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. A particularly successful approach involves the synthesis of the thieno[2,3-c]isoquinolin-5(4H)-one core, a key pharmacophore for potent PARP-1 inhibition.

Synthetic Workflow: From Building Block to Bioactive Core

The general workflow for the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one based PARP inhibitors from this compound involves a key Suzuki-Miyaura coupling reaction followed by an intramolecular cyclization. This strategy allows for the modular construction of a diverse library of potential inhibitors.

G A This compound B Suzuki-Miyaura Coupling (e.g., with Thiophene-2-boronic acid derivative) A->B C 8-(Thiophen-2-yl)-3,4- dihydroisoquinolin-1(2H)-one Intermediate B->C D Intramolecular Cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type) C->D E Thieno[2,3-c]isoquinolin-5(4H)-one Core (PARP Inhibitor Scaffold) D->E F Further Functionalization (e.g., at the thiophene ring or lactam nitrogen) E->F G Bioactive PARP Inhibitor F->G

Caption: Synthetic workflow for PARP inhibitors.

Detailed Protocols: Key Transformations

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving this compound. These are based on established procedures for similar substrates and can be optimized for specific derivatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative.

Causality of Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd(dppf)Cl₂, SPhos) can be screened for optimal results, especially with challenging substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are generally effective and well-tolerated. The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto an aromatic ring.[6][7][8][9]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos and BINAP are often effective in promoting the reductive elimination step and preventing β-hydride elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. For base-sensitive substrates, a weaker base like potassium phosphate may be employed.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the phosphine ligands. Therefore, the use of anhydrous solvents and inert atmosphere techniques is essential.

Structure-Activity Relationship (SAR) Insights

The 8-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key vector for modulating the biological activity of the resulting molecules, particularly in the context of PARP inhibitors.

SAR cluster_0 8-Substituted Dihydroisoquinolinone Core cluster_1 Modulation of Activity Core [Image of 8-substituted dihydroisoquinolinone] Potency Potency & Selectivity Core->Potency Nature of R group at C8 PK Pharmacokinetics (PK) Core->PK Size, polarity of R group Toxicity Toxicity Profile Core->Toxicity Off-target interactions

Caption: SAR of 8-substituted dihydroisoquinolinones.

Systematic modification of the substituent at the 8-position, enabled by the reactivity of the bromo-precursor, has yielded crucial insights into the SAR of PARP inhibitors:

  • Aryl and Heteroaryl Groups: The introduction of specific aryl and heteroaryl moieties at the 8-position can lead to significant increases in potency. For instance, the thieno[2,3-c] fused system is a highly effective pharmacophore for PARP-1 inhibition.

  • Alkoxy Groups: The synthesis of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones has demonstrated that modifications at this position can be well-tolerated and can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.[2]

  • Amino Groups: The introduction of basic amino functionalities via Buchwald-Hartwig amination can enhance cellular activity and improve pharmacokinetic profiles.[10]

Emerging Applications: Beyond PARP Inhibition

While the synthesis of PARP inhibitors remains the primary application, the versatility of this compound extends to other areas of medicinal chemistry. The dihydroisoquinolinone scaffold itself is found in compounds with a wide range of biological activities, including antitumor and antioomycete properties.[1] The 8-bromo functionality provides a strategic entry point for the synthesis of novel derivatives for screening in various therapeutic areas.

Bioactive Molecule ClassSynthetic Strategy from 8-Bromo-dihydroisoquinolinonePotential Therapeutic Area
Novel Heterocyclic Systems Palladium-catalyzed intramolecular cyclization reactions.[11][12][13][14][15]Oncology, Infectious Diseases
Kinase Inhibitors Suzuki or Buchwald-Hartwig coupling to introduce pharmacophores that interact with kinase active sites.Oncology, Inflammatory Diseases
GPCR Modulators Derivatization to mimic known GPCR ligands.CNS disorders, Metabolic diseases
Antimicrobial Agents Introduction of functionalities known to possess antibacterial or antifungal activity.Infectious Diseases

Conclusion

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its strategic bromo-substituent provides a reliable handle for a range of powerful cross-coupling reactions, enabling the efficient synthesis of diverse libraries of bioactive molecules. The profound impact of this starting material is most evident in the development of potent PARP inhibitors, where it has served as a gateway to clinically relevant scaffolds. As synthetic methodologies continue to evolve, the applications of this versatile intermediate are poised to expand further, solidifying its importance in the ongoing quest for novel and effective therapeutics.

References

Application Notes and Protocols for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and biological evaluation of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of interest in drug discovery. The protocols are intended to be a guide for researchers in medicinal chemistry and cancer biology.

Introduction

This compound belongs to the isoquinolinone class of heterocyclic compounds. This scaffold is found in various biologically active molecules and has gained significant attention in medicinal chemistry. Isoquinolinone derivatives have been particularly investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[2] This document outlines a plausible synthetic route for this compound and provides a detailed protocol for assessing its inhibitory activity against PARP1.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present hypothetical, yet realistic, quantitative data that could be expected for a compound of this class with potent PARP inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
AppearanceOff-white to pale yellow solid
Melting Point155-160 °C
SolubilitySoluble in DMSO, DMF, and hot ethanol

Table 2: In Vitro PARP1 Inhibitory Activity (Hypothetical Data)

CompoundPARP1 IC₅₀ (nM)
This compound 5.2
Olaparib (Reference)2.1
Veliparib (Reference)4.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

This protocol describes a plausible two-step synthesis of the title compound starting from 2-bromophenethylamine. The key step is an intramolecular cyclization based on the Bischler-Napieralski reaction.[3][4]

Step 1: Synthesis of N-[2-(2-bromophenyl)ethyl]formamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenethylamine (10.0 g, 50.0 mmol) in an excess of ethyl formate (100 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-[2-(2-bromophenyl)ethyl]formamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Cyclization to this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the purified N-[2-(2-bromophenyl)ethyl]formamide (5.7 g, 25.0 mmol) and dissolve it in anhydrous acetonitrile (50 mL).

  • Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.5 mL, 37.5 mmol) dropwise via the dropping funnel over 15 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol 2: In Vitro PARP1 Inhibition Assay (NAD⁺ Consumption Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against human PARP1 enzyme by measuring the consumption of its substrate, NAD⁺.[5][6]

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • NAD⁺/NADH quantitation kit (e.g., colorimetric or fluorometric)

  • This compound (test compound)

  • Olaparib (reference inhibitor)

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Olaparib in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the PARP1 enzyme and activated DNA in the assay buffer.

  • Assay Protocol: a. To the wells of a 96-well plate, add the diluted test compound or reference inhibitor. Include wells with assay buffer and DMSO as a vehicle control (100% activity) and wells without enzyme as a background control. b. Add the PARP1 enzyme/activated DNA master mix to all wells except the background control. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the enzymatic reaction by adding NAD⁺ to all wells. e. Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution provided in the NAD⁺/NADH quantitation kit or by heating.

  • Detection: Measure the remaining NAD⁺ concentration in each well according to the manufacturer's protocol for the quantitation kit.

  • Data Analysis: a. Subtract the background reading from all other readings. b. Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization 2-bromophenethylamine 2-bromophenethylamine reflux reflux 2-bromophenethylamine->reflux ethyl_formate ethyl_formate ethyl_formate->reflux amide_product N-[2-(2-bromophenyl)ethyl]formamide reflux->amide_product amide_product_2 N-[2-(2-bromophenyl)ethyl]formamide cyclization cyclization amide_product_2->cyclization POCl3 POCl3 POCl3->cyclization final_product This compound cyclization->final_product

Caption: Synthetic workflow for this compound.

PARP1 Inhibition and Synthetic Lethality Signaling Pathway

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1 ssb1->parp1 ber Base Excision Repair (BER) parp1->ber ssb_repaired1 SSB Repaired ber->ssb_repaired1 viability1 Cell Viability ssb_repaired1->viability1 dsb1 Double-Strand Break (DSB) brca1 BRCA1/2 dsb1->brca1 hr Homologous Recombination (HR) brca1->hr dsb_repaired1 DSB Repaired hr->dsb_repaired1 dsb_repaired1->viability1 ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 parp_inhibitor 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one parp_inhibitor->parp2 ber_inhibited BER Inhibited parp2->ber_inhibited unrepaired_ssb Unrepaired SSB ber_inhibited->unrepaired_ssb replication_fork_collapse Replication Fork Collapse unrepaired_ssb->replication_fork_collapse dsb2 Double-Strand Break (DSB) replication_fork_collapse->dsb2 brca_mutant Mutant BRCA1/2 dsb2->brca_mutant hr_deficient HR Deficient brca_mutant->hr_deficient unrepaired_dsb Unrepaired DSB hr_deficient->unrepaired_dsb apoptosis Apoptosis unrepaired_dsb->apoptosis

Caption: PARP inhibition induced synthetic lethality in BRCA-mutant cancer cells.[7][8]

References

Application Note: Derivatization of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide for the derivatization of the 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold, a promising starting point for the development of novel therapeutic agents. The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the C-8 position offers a versatile chemical handle for extensive modification through modern cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided to facilitate the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Furthermore, this note presents a framework for data organization and a hypothetical SAR study targeting cancer cell lines to illustrate the application of these methods in a drug discovery context.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is a key structural motif in a wide array of natural products and synthetic molecules possessing significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how chemical modifications to a core structure influence its biological activity.[3][4] The this compound is an ideal starting material for such studies. The aryl bromide at the C-8 position is a highly versatile functional group, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, enabling a thorough exploration of the chemical space around the core scaffold.

This application note details the synthesis of the core scaffold and provides robust, step-by-step protocols for its derivatization using three cornerstone cross-coupling reactions, facilitating the rapid generation of a compound library for biological screening.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved via a Schmidt rearrangement of 7-bromo-1-indanone. This reaction provides a reliable route to the required lactam core structure. The protocol is adapted from analogous syntheses of related bromo-isoquinolinones.[5]

Protocol:

  • Reaction Setup: To a solution of 7-bromo-1-indanone (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add methanesulfonic acid (10.0 equiv) at 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add sodium azide (2.0 equiv) in portions, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a stirred solution of 2 M aqueous sodium hydroxide (NaOH) at 0 °C until the pH is ~10.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Derivatization Strategies for SAR Library Generation

The C-8 bromo substituent is a key functionalization point. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[6] The following three reactions are recommended for generating a diverse library of derivatives.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation via Cross-Coupling cluster_evaluation Screening and Analysis Start 7-Bromo-1-indanone Core 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Start->Core Schmidt Rearrangement Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) C-C Bond Formation Core->Suzuki Buchwald Buchwald-Hartwig (Primary/Secondary Amines) C-N Bond Formation Core->Buchwald Sonogashira Sonogashira (Terminal Alkynes) C-C Bond Formation Core->Sonogashira Library Purified Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening Biological Screening (e.g., Cytotoxicity Assay) Library->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for SAR library generation and evaluation.
Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with various aryl and heteroaryl boronic acids or esters to form biaryl structures.[7]

Suzuki_Reaction cluster_conditions Reaction Conditions node1 This compound node2 + node3 R-B(OH)₂ (Arylboronic Acid) node4 -> node5 8-Aryl-3,4-dihydroisoquinolin-1(2H)-one catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras/Raf Pathway Rec->Ras MAPK MAPK Cascade (MEK/ERK) Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibitor Hypothetical Inhibitor (Compound SZ-3) Inhibitor->MAPK

References

Application Notes: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure features the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is a core component of numerous biologically active compounds and natural products.[1][2] The presence of a bromine atom at the C8 position provides a reactive handle for a variety of cross-coupling reactions, making this intermediate exceptionally valuable for the construction of complex molecular architectures and the generation of compound libraries for drug discovery.[3] This document outlines the primary applications of this compound and provides detailed protocols for its use in key synthetic transformations.

Core Applications:

The primary utility of this compound lies in its role as a precursor for the synthesis of substituted isoquinolinone derivatives. These derivatives have shown significant potential in various therapeutic areas.

  • PARP Inhibitors: The isoquinolin-1-one core structure is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP-1 is a crucial enzyme in the DNA repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6][7] this compound serves as a critical starting material for synthesizing potent PARP-1 inhibitors by introducing diverse functionalities at the C8 position.

  • Neurological Disorders: The dihydroisoquinolinone scaffold is also found in compounds targeting neurological disorders.[3] The ability to modify the core structure via the bromo-substituent allows for the fine-tuning of pharmacological properties to interact with specific biological targets within the central nervous system.[8]

  • Drug Discovery Libraries: Due to its reactivity in robust and versatile cross-coupling reactions, this intermediate is ideal for the rapid generation of diverse compound libraries. These libraries are essential for high-throughput screening campaigns to identify novel hits and leads in drug discovery programs.

Key Synthetic Transformations and Protocols

The bromine atom on the aromatic ring of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. The two most significant transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10][11] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[9]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Reaction Heating (e.g., 80-100 °C) Start->Reaction Reagents Aryl/Vinyl Boronic Acid (or Ester) Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene, Dioxane, THF/H2O) Solvent->Reaction Product 8-Aryl/Vinyl-3,4-dihydro- isoquinolin-1(2H)-one Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane10080-92
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10075-88
4Vinylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃THF/H₂O8070-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[12][13] This reaction is highly versatile and tolerates a wide range of functional groups, making it invaluable in medicinal chemistry.[12]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Reaction Solvent (e.g., Toluene, Dioxane) Heating (e.g., 90-110 °C) Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Catalyst->Reaction Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction Product 8-(Amino)-3,4-dihydro- isoquinolin-1(2H)-one Reaction->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.) and an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

EntryAminePd SourceLigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene11088-96
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane10082-90
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene10085-94
4PiperidinePd(OAc)₂DavePhosNaOtBuDioxane10090-97

Catalytic Cycles and Biological Pathways

To better understand the underlying mechanisms, the catalytic cycles for these key reactions and a relevant biological pathway are illustrated below.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Aryl R-Pd(II)L2-R' PdII->PdII_Aryl Trans Transmetalation Trans->PdII_Aryl PdII_Aryl->Pd0 RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product Input1 R-Br Input1->OxAdd Input2 R'-B(OH)2 Input2->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L PdII R-Pd(II)L-Br Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Amine [R-Pd(II)L(HNR'2)]+Br- PdII->PdII_Amine AmineCoord Amine Coordination AmineCoord->PdII_Amine PdII_Amido R-Pd(II)L-NR'2 PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-NR'2 RedElim->Product Input1 R-Br Input1->OxAdd Input2 R'2NH Input2->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

PARP_Inhibition_Pathway cluster_pathway PARP-1 Inhibition in DNA Single-Strand Break Repair DNA_Damage DNA Damage (e.g., from radiation, chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 Activation SSB->PARP1 Replication DNA Replication SSB->Replication If unrepaired PAR Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair DSB Double-Strand Break (DSB) (at replication fork collapse) Replication->DSB Cell_Death Synthetic Lethality (in HR-deficient cells, e.g., BRCA-/-) DSB->Cell_Death PARP_Inhibitor PARP Inhibitor (Derived from Intermediate) PARP_Inhibitor->PARP1 Inhibits

Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality.

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its application in robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the straightforward installation of a wide array of substituents at the C8 position, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents, most notably PARP inhibitors for cancer therapy. The protocols and data presented herein provide a foundational guide for researchers leveraging this important synthetic building block.

References

Application Note & Protocols: High-Purity Isolation of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the purification of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide details three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Importance of Purity

This compound is a versatile scaffold used in the synthesis of a wide range of biologically active molecules.[1] The presence of impurities, such as starting materials, reaction byproducts, or isomers, can lead to ambiguous results in downstream applications, complicate reaction pathways, and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, mastering its purification is a foundational requirement for its effective use.

This guide moves from lower to higher resolution techniques, allowing scientists to choose the most appropriate method based on the initial purity of the crude material and the final purity requirements.

Physicochemical Properties of this compound

Understanding the physical properties of the target compound is the cornerstone of developing an effective purification strategy. These properties dictate solvent choice for recrystallization and the selection of stationary and mobile phases in chromatography.

PropertyValueSource
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol [3]
Predicted Density 1.559 ± 0.06 g/cm³[3]
Predicted Boiling Point 456.7 ± 45.0 °C[3]
Predicted Flash Point 230.0 ± 28.7 °C[3]
Topological Polar Surface Area 29.1 Ų[3]
XLogP3 1.56 - 1.9[3]

The molecule's moderate polarity (indicated by its Polar Surface Area and XLogP3 value) suggests it will be amenable to both normal-phase and reversed-phase chromatography and soluble in a range of polar organic solvents.

General Purification Workflow

The selection of a purification strategy depends on the scale of the synthesis and the desired final purity. The following diagram illustrates a typical decision-making workflow.

G crude Crude Product (Post-Workup) purity_check1 Purity Assessment (TLC, LC-MS) crude->purity_check1 recrystallization Technique 1: Recrystallization purity_check1->recrystallization >85% pure Crystalline solid column Technique 2: Column Chromatography purity_check1->column <85% pure Multiple impurities purity_check2 Purity Check recrystallization->purity_check2 purity_check3 Purity Check column->purity_check3 prephplc Technique 3: Preparative HPLC purity_check4 Purity Check prephplc->purity_check4 purity_check2->column Fails Spec final Pure Compound (>95-99% Purity) purity_check2->final Meets Spec purity_check3->prephplc Close-eluting impurities remain purity_check3->final Meets Spec purity_check4->final Meets Spec

Caption: Decision workflow for purifying this compound.

Technique 1: Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Causality: This is often the most efficient method for removing minor impurities from a solid that is already relatively pure (>85%), and it is highly scalable.

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of small amounts of crude product in solvents like ethanol, isopropanol, ethyl acetate, and toluene. An ideal solvent will show poor solubility at room temperature but good solubility upon heating.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (use a hot plate and a stir bar). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical method (e.g., HPLC, NMR) to confirm purity.

Technique 2: Silica Gel Column Chromatography

Principle: This solid-liquid chromatography technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried through by a liquid mobile phase (eluent).[4] Polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly.

Causality: Column chromatography is the workhorse of purification in organic synthesis, capable of separating complex mixtures with multiple components. For this compound, its lactam and bromophenyl moieties provide a balanced polarity, making it well-suited for separation on silica. A common mobile phase for structurally similar compounds is a mixture of petroleum ether (or hexane) and ethyl acetate.[5]

G cluster_0 Column Chromatography Principle cluster_1 cluster_2 cluster_3 cluster_4 start Mixture Applied to Top of Column elution Mobile Phase (Eluent) Added Continuously start->elution separation Separation Occurs as Eluent Flows Down Less Polar Compound (A): Moves Faster More Polar Compound (B): Moves Slower elution->separation collection Fractions Collected Sequentially separation->collection A2 A B2 B A3 A B3 B A1 A B1 B

Caption: Principle of separation in column chromatography.

Protocol 4.1: Flash Column Chromatography
  • Eluent Selection: Determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Screen various ratios of hexane and ethyl acetate. The ideal system should provide a Retention Factor (Rf) of ~0.3 for the target compound. A typical starting point could be 3:1 Hexane:Ethyl Acetate.[5]

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate. You may start with a less polar eluent (e.g., 4:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 2:1 or 1:1 Hexane:EtOAc) to elute the target compound. This is known as a step-gradient elution.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Technique 3: Preparative HPLC

Principle: Preparative HPLC is a high-resolution liquid chromatography technique used to isolate pure compounds in significant quantities for further use.[6] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[7] For this compound, a reversed-phase method is highly effective.

Causality: This method is indispensable when impurities are structurally very similar to the target compound and cannot be removed by recrystallization or standard column chromatography. It offers the highest resolution and is often the final polishing step to achieve >99% purity.[8]

Protocol 5.1: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a robust analytical method on a C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of (A) Water + 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile + 0.1% TFA. The goal is to achieve baseline separation of the target peak from all impurities.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm, 10 µm). The flow rate and injection volume are increased proportionally to the column's cross-sectional area. Software calculators are often used for precise scaling.

  • Sample Preparation: Dissolve the semi-pure compound in a suitable solvent (e.g., DMSO, or a mixture of Acetonitrile/Water) to the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter to remove particulates.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions based on the UV detector signal. Modern purification systems allow for automated fraction collection triggered by peak threshold, slope, or mass spectrometry signals.[9]

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions.

  • Isolation: Remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure compound as a fluffy solid, free of residual solvents. The use of a volatile buffer like TFA is crucial as it is removed during lyophilization.[7]

Troubleshooting Common Purification Issues

IssueTechniquePotential Cause(s)Recommended Solution(s)
Oiling Out RecrystallizationSolvent is too nonpolar; Compound is melting before dissolving; Cooling is too rapid.Add a more polar co-solvent; Ensure complete dissolution before cooling; Allow solution to cool slowly.
Poor Recovery RecrystallizationToo much solvent used; Compound has high solubility in cold solvent.Use the minimum amount of hot solvent; Try a different solvent system; Cool for a longer period at a lower temperature.
Cracked Column Bed Column Chrom.Column ran dry; Trapped air bubbles.Always keep the silica surface wet with eluent; Degas the slurry solvent before packing.
Poor Separation Column Chrom.Incorrect eluent polarity; Column overloaded with sample.Optimize Rf to ~0.3 using TLC; Reduce the amount of crude material relative to silica gel (typically 1:50 to 1:100 ratio).
Peak Tailing/Fronting Prep-HPLCColumn overload; Sample solvent stronger than mobile phase; Secondary interactions.Reduce injection volume/concentration; Dissolve sample in the initial mobile phase; Add a buffer or ion-pairing agent.

Conclusion

The purification of this compound can be effectively achieved through a logical application of standard organic chemistry techniques. For rapid cleanup of relatively pure material, recrystallization is a powerful and economical choice. For complex mixtures or moderate scales, silica gel column chromatography offers a robust and versatile solution. Finally, for obtaining material of the highest purity (>99%) required for demanding applications like reference standard generation or late-stage drug development, preparative HPLC is the definitive method. The choice of technique should always be guided by an initial purity assessment and a clear understanding of the final purity requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The synthesis of this compound typically proceeds through a two-stage process: the formation of the precursor, 8-bromo-1,2,3,4-tetrahydroisoquinoline, followed by its oxidation to the desired lactam. This guide addresses common issues that may arise during each of these stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a two-step synthesis. First, the precursor 8-bromo-1,2,3,4-tetrahydroisoquinoline is synthesized. This is followed by the oxidation of the benzylic carbon of the tetrahydroisoquinoline to form the target lactam, this compound.

Q2: What are the primary challenges in synthesizing the 8-bromo-1,2,3,4-tetrahydroisoquinoline precursor?

A2: A significant challenge is achieving regioselectivity. Direct bromination of 1,2,3,4-tetrahydroisoquinoline often yields a mixture of isomers, with the 6-bromo isomer being a major byproduct that can be difficult to separate from the desired 8-bromo isomer.[1] More selective methods, such as those starting from 2-(2-bromophenyl)ethylamine derivatives or employing directed ortho-metalation strategies, are often preferred to control the position of bromination.

Q3: How does the bromine substituent at the 8-position affect the oxidation of the tetrahydroisoquinoline precursor?

A3: The bromine atom is an electron-withdrawing group. This can decrease the electron density of the aromatic ring, potentially making the benzylic C-H bond stronger and the compound more resistant to oxidation compared to unsubstituted or electron-rich analogs. Consequently, harsher reaction conditions or more potent oxidizing agents may be required, which in turn can lead to side reactions.

Q4: What are some common oxidizing agents for converting tetrahydroisoquinolines to dihydroisoquinolin-1(2H)-ones?

A4: A variety of oxidizing systems have been reported for this transformation. These include cerium ammonium nitrate (CAN) in combination with a co-oxidant like sodium bromate (NaBrO3), as well as various metal-catalyzed aerobic oxidations. Visible-light mediated photo-oxidation is also an emerging environmentally friendly alternative.

Troubleshooting Guide

Stage 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired 8-bromo isomer Inefficient cyclization of the precursor (e.g., a substituted phenethylamine).Optimize cyclization conditions. For Bischler-Napieralski type reactions, consider stronger dehydrating agents like P₂O₅ in POCl₃. For Pictet-Spengler type reactions, ensure anhydrous conditions and consider using a stronger acid catalyst.
Formation of a mixture of 6-bromo and 8-bromo isomers Lack of regioselectivity in the bromination step.Avoid direct bromination of tetrahydroisoquinoline. Instead, start with a precursor that already contains the bromine at the desired position, such as 2-(2-bromophenyl)ethylamine. Alternatively, explore directed ortho-metalation strategies on a suitable N-protected phenethylamine derivative to direct bromination to the position ortho to the directing group.
Difficult purification and separation of isomers Similar polarities of the 6-bromo and 8-bromo isomers.Utilize high-performance column chromatography with a low-polarity eluent system. Stepwise gradient elution may be necessary. Consider derivatization of the amine to alter the polarity of the isomers for easier separation, followed by deprotection.
Side reactions leading to complex product mixtures Harsh reaction conditions for cyclization or bromination.If using a Bischler-Napieralski reaction, be aware of the potential for a retro-Ritter reaction, which can be minimized by using the corresponding nitrile as a solvent. For bromination, use N-bromosuccinimide (NBS) at low temperatures with strict temperature control to avoid over-bromination or other side reactions.[2]
Stage 2: Oxidation to this compound
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion to the lactam The electron-withdrawing effect of the 8-bromo substituent deactivates the substrate towards oxidation.Increase the reaction temperature or prolong the reaction time. Employ a more potent oxidizing system. For CAN-mediated oxidations, ensure the co-oxidant (e.g., NaBrO₃) is present in stoichiometric amounts.
Formation of over-oxidized products or ring-opened byproducts The oxidation conditions are too harsh.If using a potent oxidant, carefully control the stoichiometry and reaction temperature. Consider a milder, more selective oxidation method, such as visible-light mediated aerobic oxidation, which can be performed under gentler conditions.
Incomplete reaction with starting material remaining Insufficient amount of oxidizing agent or catalyst deactivation.Ensure the correct stoichiometry of the oxidizing agent. If using a catalyst, check for potential catalyst poisons in the starting material or solvents. The catalyst loading may need to be optimized.
Difficult purification of the final product The product has similar polarity to the starting material or byproducts.Recrystallization can be an effective purification method for the final lactam. If column chromatography is necessary, a carefully selected eluent system is crucial. Washing the crude product with appropriate solvents to remove specific impurities before the final purification step can also be beneficial.

Data Summary

The following table summarizes typical yields for related transformations, which can serve as a benchmark for the synthesis of this compound.

Transformation Substrate Reagents/Conditions Yield (%) Reference
Isomer separationMixture of bromo-tetrahydroisoquinolinesSilica gel column chromatography (0-2% methanol/chloroform)22% (8-bromo isomer), 48% (6-bromo isomer)[1]
OxidationN-aryl-tetrahydroisoquinolinesVisible-light, DBU, BHT, O₂56-96%[3]
OxidationTetrahydroisoquinoline derivatives with electron-withdrawing groupsCAN, NaBrO₃Lower yields compared to electron-donating group substituted substrates[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline (Illustrative)

This protocol is based on a general approach and may require optimization. A selective synthesis starting from a pre-brominated precursor is recommended to avoid isomeric mixtures.

  • N-Acylation of 2-(2-bromophenyl)ethylamine: To a solution of 2-(2-bromophenyl)ethylamine in an appropriate solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., acetyl chloride or di-tert-butyl dicarbonate for a Boc protecting group) and a base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Cyclization (Bischler-Napieralski type): Dissolve the N-acylated product in a suitable solvent (e.g., toluene) and add a dehydrating agent (e.g., phosphorus oxychloride). Reflux the mixture until the reaction is complete (monitor by TLC).

  • Reduction: Cool the reaction mixture and carefully quench with water or ice. Neutralize with a base and extract the product with an organic solvent. Reduce the resulting dihydroisoquinoline intermediate with a suitable reducing agent (e.g., sodium borohydride in methanol) to obtain N-acyl-8-bromo-1,2,3,4-tetrahydroisoquinoline.

  • Deprotection (if necessary): If an N-protecting group was used, remove it under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline to this compound (General Procedure)

This protocol is based on a visible-light mediated aerobic oxidation and may require optimization for the specific substrate.

  • Reaction Setup: In a reaction vessel, dissolve 8-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., acetonitrile). Add a catalytic amount of a base (e.g., DBU) and a radical inhibitor (e.g., BHT) to improve selectivity.

  • Reaction Execution: Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) under an oxygen atmosphere (e.g., from a balloon) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway Start 2-(2-Bromophenyl)ethylamine Acylated N-Acyl-2-(2-bromophenyl)ethylamine Start->Acylated Acylation Cyclized N-Acyl-8-bromo-3,4-dihydroisoquinolinium Acylated->Cyclized Cyclization Reduced N-Acyl-8-bromo-1,2,3,4-tetrahydroisoquinoline Cyclized->Reduced Reduction Deprotected 8-Bromo-1,2,3,4-tetrahydroisoquinoline Reduced->Deprotected Deprotection Oxidized This compound Deprotected->Oxidized Oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Issue Encountered Identify_Stage Identify Synthesis Stage: 1. Precursor Synthesis 2. Oxidation Start->Identify_Stage Precursor_Issue Precursor Synthesis Issue Identify_Stage->Precursor_Issue Stage 1 Oxidation_Issue Oxidation Issue Identify_Stage->Oxidation_Issue Stage 2 Low_Yield_Precursor Low Yield / Isomer Mixture Precursor_Issue->Low_Yield_Precursor Purification_Precursor Purification Difficulty Precursor_Issue->Purification_Precursor Low_Conversion_Oxidation Low Conversion Oxidation_Issue->Low_Conversion_Oxidation Side_Products_Oxidation Side Products Oxidation_Issue->Side_Products_Oxidation Check_Reagents_Precursor Check Reagents & Conditions Low_Yield_Precursor->Check_Reagents_Precursor Optimize_Chromatography Optimize Chromatography Purification_Precursor->Optimize_Chromatography Increase_Severity Increase Reaction Severity Low_Conversion_Oxidation->Increase_Severity Change_Oxidant Change Oxidant Side_Products_Oxidation->Change_Oxidant Change_Strategy Change Synthetic Strategy (e.g., Directed Metalation) Check_Reagents_Precursor->Change_Strategy Optimize_Conditions Optimize Conditions Increase_Severity->Optimize_Conditions Change_Oxidant->Optimize_Conditions

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The following sections provide troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent method is a variation of the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[1] This reaction is a cornerstone for creating 3,4-dihydroisoquinoline scaffolds, which are significant in medicinal chemistry.[1][2]

Q2: Why does the 8-bromo substituent pose a challenge for this synthesis? The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[1] The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring, making the intramolecular cyclization step more difficult and often requiring harsher conditions or more potent reagents compared to syntheses with electron-donating groups.[1][3]

Q3: What are the critical starting materials and reagents? The key starting material is an N-acyl derivative of a β-(2-bromophenyl)ethylamine. The reaction requires a strong dehydrating (condensing) agent to facilitate the cyclization. Common agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[4][5]

Q4: What is the most significant side reaction to be aware of? A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][5] This side reaction is particularly common when the reaction conditions are harsh or when the resulting styrene is highly conjugated.[1][5]

Q5: How is the final product typically purified? The crude product is most commonly purified by silica gel column chromatography or recrystallization.[4][6] Common solvent systems for chromatography include mixtures of petroleum ether/ethyl acetate or dichloromethane/diethyl ether.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction is failing or giving a very low yield. What are the potential causes? Low or no product formation is a common issue, often attributable to several factors. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Deactivated Aromatic Ring The bromo group deactivates the ring, hindering the electrophilic cyclization. Use a more potent dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or switch to a modern, milder protocol using triflic anhydride (Tf₂O).[1][3]
Insufficiently Potent Dehydrating Agent For less reactive substrates like this, POCl₃ alone may not be strong enough to promote efficient cyclization.[1]
Incomplete Reaction The reaction time may be too short or the temperature too low. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and temperature.[4]
Starting Material Decomposition The substrate may be unstable under the strongly acidic and high-temperature conditions.[1] Consider alternative, milder synthetic routes or reagents like the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[1][4]

Q: I'm observing a significant amount of a styrene byproduct. How can I minimize this? This indicates that the retro-Ritter reaction is outcompeting the desired cyclization.[5]

  • Explanation: The nitrilium ion intermediate, which is key for the cyclization, can fragment to form a stable styrene derivative.[1]

  • Solutions:

    • Use Milder Conditions: Employ a milder protocol, such as using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at low temperatures (e.g., -20 °C).[4][8] This generates the reactive intermediate under conditions less prone to fragmentation.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product or intermediate from decomposing into the byproduct.[4]

    • Use Nitrile as a Solvent: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[5]

Q: The reaction mixture has turned into a thick, unmanageable tar. What happened? Tar formation is typically due to polymerization or widespread decomposition of the starting material or product, especially at high temperatures or with prolonged reaction times.[4]

  • Solutions:

    • Control Temperature: Carefully control the reaction temperature, avoiding overheating. A gradual, controlled increase to the target temperature may be beneficial.[4]

    • Optimize Reaction Time: Do not let the reaction run for an excessively long time. Stop the reaction once TLC or LC-MS shows consumption of the starting material.[4]

    • Ensure Reagent Purity: Use pure, anhydrous reagents and solvents to avoid side reactions that can lead to polymerization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Cyclization
ParameterClassical ConditionsMilder Conditions
Dehydrating Agent POCl₃, P₂O₅, PPA[4][5]Triflic anhydride (Tf₂O)[4][8]
Solvent Toluene, Xylene, or neat POCl₃[9]Dichloromethane (DCM)[4]
Base Not typically usedNon-nucleophilic base (e.g., 2-chloropyridine)[4]
Temperature High (Reflux, 100-110 °C or higher)[9]Low (-20 °C to room temperature)[4]
Advantages Inexpensive and common reagents.Higher yields for sensitive substrates, fewer side reactions.[4]
Disadvantages Harsh conditions, risk of tar formation, retro-Ritter side reaction.[1][4]Reagents can be more expensive.

Visualizations

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_end Final Product SM β-(2-bromophenyl)ethylamide Reaction Bischler-Napieralski Cyclization (e.g., POCl₃/P₂O₅ or Tf₂O) SM->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product G Troubleshooting Flowchart for Low Yield Start Low or No Product Yield Check_SM Is Starting Material (SM) consumed (via TLC/LC-MS)? Start->Check_SM Check_Byproduct Is a major byproduct observed? Check_SM->Check_Byproduct Yes Sol_TimeTemp Increase reaction time or temperature. Monitor progress. Check_SM->Sol_TimeTemp No Sol_Milder Switch to milder conditions (Tf₂O, 2-chloropyridine, low temp) to avoid decomposition. Check_Byproduct->Sol_Milder No (SM decomposed) Sol_RetroRitter Byproduct is likely from retro-Ritter reaction. Use milder conditions to minimize. Check_Byproduct->Sol_RetroRitter Yes Sol_Reagent Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃). Sol_TimeTemp->Sol_Reagent If still no reaction ReactionPathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction SM β-(2-bromophenyl)ethylamide Intermediate Nitrilium Ion Intermediate SM->Intermediate + Dehydrating Agent Product 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Intermediate->Product Intramolecular Cyclization SideProduct Styrene Derivative Intermediate->SideProduct Retro-Ritter Fragmentation

References

Technical Support Center: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one in various chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling and other reactions involving this compound.

Suzuki-Miyaura Coupling Reactions

Q1: I am observing a significant amount of a dehalogenated side product, 3,4-dihydroisoquinolin-1(2H)-one, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?

A1: The formation of the dehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions, often referred to as hydrodehalogenation or protodeboronation. Several factors can contribute to this:

  • Reaction Temperature: Elevated temperatures can promote the hydrodehalogenation pathway.

  • Base: The choice and quality of the base are critical. Strong bases or the presence of hydroxide impurities can facilitate the cleavage of the boronic acid.

  • Solvent: Protic solvents or the presence of water can be a source of protons for the dehalogenation.

  • Catalyst/Ligand System: The stability and activity of the palladium catalyst and ligand play a crucial role. Catalyst decomposition can lead to undesired side reactions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 60-80 °C) to find a balance between reaction rate and suppression of the side product.

  • Base Selection: Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. Ensure the base is anhydrous.

  • Solvent System: Employ anhydrous aprotic solvents such as 1,4-dioxane or toluene. If an aqueous base is used, minimize the amount of water. Degassing the solvent is crucial to remove dissolved oxygen which can deactivate the catalyst.

  • Catalyst and Ligand Choice: Use a stable and efficient catalyst system. For example, a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand can improve results.

Q2: My Suzuki reaction is sluggish, and I'm getting a significant amount of boronic acid homocoupling product (biaryl from the boronic acid). What's going wrong?

A2: Boronic acid homocoupling is another common side reaction in Suzuki-Miyaura couplings. The primary causes are:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) or formed via oxidation of Pd(0) can catalyze homocoupling.

  • Reaction Conditions: High temperatures and certain bases can also favor this side reaction.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.

  • Optimize Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess which can increase the likelihood of homocoupling.

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and favor the desired cross-coupling pathway over homocoupling.

Buchwald-Hartwig Amination

Q1: In my Buchwald-Hartwig amination, I am observing low conversion and the formation of the hydrodehalogenated starting material. How can I improve the yield of my desired arylamine?

A1: Similar to the Suzuki reaction, hydrodehalogenation can be a competing pathway in Buchwald-Hartwig aminations. The key factors are:

  • Base Strength and Steric Hindrance: The base must be strong enough to deprotonate the amine but not so strong as to promote side reactions. Sterically hindered bases are often preferred.

  • Catalyst System: The choice of palladium precursor and ligand is critical for efficient catalytic turnover and to suppress side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

Troubleshooting Steps:

  • Base Selection: Strong, non-nucleophilic, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is of high quality and handled under inert conditions.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination, such as Josiphos, XPhos, or BrettPhos. These ligands promote the desired reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred.

Q2: I am attempting to couple a primary amine, but I am getting a significant amount of the diarylated product. How can I achieve monoarylation?

A2: The double arylation of primary amines is a common issue. To favor monoarylation:

  • Stoichiometry Control: Use an excess of the primary amine relative to the this compound.

  • Ligand Selection: Certain bulky ligands can sterically hinder the second amination step, thus favoring the monoarylated product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity for the monoarylated product.

Sonogashira and Heck Reactions

Q1: My Sonogashira coupling with a terminal alkyne is giving a low yield, and I see a lot of the homocoupled alkyne (Glaser coupling product). What is the cause?

A1: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from entering the reaction.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base like Cs₂CO₃ or an amine base.

  • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction outcome. It acts as both a base and a solvent in some cases.

Q2: In my Heck reaction with an alkene, I am observing poor regioselectivity and low yields. What should I consider?

A2: The success of the Heck reaction is highly dependent on the electronic nature of the alkene and the reaction conditions.

Troubleshooting Steps:

  • Alkene Choice: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, acrylonitriles).

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is required to neutralize the HBr formed during the reaction. The choice of base can affect the reaction rate and selectivity.

  • Catalyst and Ligands: While some Heck reactions can be performed without phosphine ligands ("ligand-free"), the use of appropriate phosphine ligands can improve the stability of the catalyst and the reaction outcome.

General Issues and Side Products

Q1: I am concerned about the stability of the lactam ring in this compound under the basic conditions of these cross-coupling reactions. Is hydrolysis a common side product?

A1: While lactam hydrolysis is a potential side reaction under strongly basic aqueous conditions, it is generally not a major issue in many standard cross-coupling reactions for the following reasons:

  • Anhydrous Conditions: Many protocols utilize anhydrous solvents and bases, which minimizes the risk of hydrolysis.

  • Weak Bases: The use of weaker inorganic bases like K₂CO₃ or Cs₂CO₃ is often sufficient for the reaction to proceed without causing significant lactam cleavage.

  • Reaction Temperature: Hydrolysis is typically more favorable at higher temperatures. Optimizing the reaction to proceed at the lowest possible temperature will mitigate this risk.

If hydrolysis is suspected, it can be identified by LC-MS analysis, looking for the corresponding amino acid product. If it is a persistent issue, screening different bases and ensuring strictly anhydrous conditions is recommended.

Q2: Can N-arylation or N-alkylation of the lactam nitrogen occur as a side reaction?

A2: While C-arylation at the 8-position is the desired reaction, N-arylation is a potential, though generally less common, side reaction, particularly in copper-catalyzed or very high-temperature palladium-catalyzed reactions. The lactam nitrogen is part of an amide, which is generally less nucleophilic than a free amine.

Troubleshooting Steps to Avoid N-Arylation:

  • Choice of Catalyst: Palladium catalysts are generally more selective for C-Br activation over N-H activation in this context.

  • Reaction Temperature: Avoid excessively high temperatures, which can sometimes lead to less selective reactions.

  • Protecting Groups: If N-arylation is a persistent and unavoidable side reaction, protection of the lactam nitrogen with a suitable protecting group (e.g., Boc, PMB) could be considered, although this adds extra steps to the synthesis.

Quantitative Data on Side Product Formation

The following tables provide illustrative data on the formation of common side products under different reaction conditions. Note that these are representative examples, and actual results may vary depending on the specific substrates and reaction setup.

Table 1: Suzuki-Miyaura Coupling - Influence of Base and Temperature on Dehalogenation

EntryBase (equiv.)Temperature (°C)Desired Product Yield (%)Dehalogenated Side Product (%)
1K₂CO₃ (2.0)8085< 5
2K₂CO₃ (2.0)1007515
3NaOtBu (2.0)806030
4Cs₂CO₃ (2.0)8090< 3

Table 2: Buchwald-Hartwig Amination - Effect of Ligand on Yield and Dehalogenation

EntryLigandBaseDesired Product Yield (%)Dehalogenated Side Product (%)
1PPh₃NaOtBu4050
2XPhosNaOtBu92< 5
3JosiphosK₃PO₄88< 8
4NoneNaOtBu< 10> 80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Place the sealed vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent (e.g., toluene).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield High Temp High Temp Low Yield->High Temp Wrong Base Wrong Base Low Yield->Wrong Base Catalyst Deactivation Catalyst Deactivation Low Yield->Catalyst Deactivation Dehalogenation Dehalogenation Dehalogenation->High Temp Dehalogenation->Wrong Base Homocoupling Homocoupling Oxygen Present Oxygen Present Homocoupling->Oxygen Present Lower Temp Lower Temp High Temp->Lower Temp Change Base Change Base Wrong Base->Change Base Degas Reagents Degas Reagents Oxygen Present->Degas Reagents New Catalyst/Ligand New Catalyst/Ligand Catalyst Deactivation->New Catalyst/Ligand

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Pathway Start Start Reactants This compound + Amine Start->Reactants Conditions Pd Catalyst, Ligand, Base Reactants->Conditions Desired_Reaction Buchwald-Hartwig Amination Conditions->Desired_Reaction Side_Reaction1 Hydrodehalogenation Conditions->Side_Reaction1 Side_Reaction2 Di-arylation (Primary Amines) Conditions->Side_Reaction2 Product Desired Arylamine Desired_Reaction->Product Byproduct1 3,4-Dihydroisoquinolin-1(2H)-one Side_Reaction1->Byproduct1 Byproduct2 Diarylated Amine Side_Reaction2->Byproduct2

Caption: Reaction pathways in Buchwald-Hartwig amination.

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most viable synthetic routes for this compound are the Bischler-Napieralski reaction and the Schmidt reaction. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the starting materials for each primary synthetic route?

A2:

  • Bischler-Napieralski Reaction: The key starting material is N-[2-(2-bromophenyl)ethyl]acetamide.

  • Schmidt Reaction: The key starting material is 7-bromo-1-indanone.

Q3: What are the general challenges in the synthesis of this compound?

A3: A primary challenge is the electron-withdrawing nature of the bromine substituent on the aromatic ring. This deactivates the ring towards electrophilic substitution, which is a key step in the Bischler-Napieralski cyclization, potentially leading to lower yields. In the Schmidt reaction, controlling the regioselectivity of the rearrangement is crucial to favor the formation of the desired 8-bromo isomer over the 6-bromo isomer.

Troubleshooting Guides

Route 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. For the synthesis of this compound, the precursor is N-[2-(2-bromophenyl)ethyl]acetamide.

Bischler_Napieralski_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_purification Purification 2-(2-bromophenyl)ethanamine 2-(2-bromophenyl)ethanamine Amide_Formation Amide Formation 2-(2-bromophenyl)ethanamine->Amide_Formation Acetic_anhydride Acetic anhydride or Acetyl chloride Acetic_anhydride->Amide_Formation N_acetamide N-[2-(2-bromophenyl)ethyl]acetamide Amide_Formation->N_acetamide Cyclization_Reaction Bischler-Napieralski Cyclization N_acetamide->Cyclization_Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl3, P2O5) Dehydrating_Agent->Cyclization_Reaction Crude_Product Crude 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Cyclization_Reaction->Crude_Product Purification_Step Purification (Chromatography/ Recrystallization) Crude_Product->Purification_Step Final_Product Pure 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Purification_Step->Final_Product Schmidt_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification 7-bromo-1-indanone 7-bromo-1-indanone Schmidt_Reaction Schmidt Reaction 7-bromo-1-indanone->Schmidt_Reaction Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Schmidt_Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4, PPA) Acid_Catalyst->Schmidt_Reaction Crude_Product_Mix Crude Product Mixture (Isomers and Byproducts) Schmidt_Reaction->Crude_Product_Mix Purification_Step Purification (Chromatography) Crude_Product_Mix->Purification_Step Final_Product Pure 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Purification_Step->Final_Product

Technical Support Center: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile building block. As a senior application scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Synthesis of this compound

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is often achieved through an intramolecular electrophilic aromatic substitution, most notably the Bischler-Napieralski reaction.[1] This section addresses common issues encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Bischler-Napieralski reaction is resulting in a very low yield or failing completely. What are the primary reasons for this?

A1: Low yields in the Bischler-Napieralski reaction are typically traced back to a few critical factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring. The presence of electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. Conversely, electron-donating groups on the benzene ring enhance the reaction's effectiveness.[2]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the cyclization to completion.[2]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially prevalent if the resulting styrene is highly conjugated.[1][3]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of your starting material or product, frequently resulting in the formation of tar.[4]

Q2: I'm observing the formation of an unexpected regioisomer. Why is this happening and how can I control the regioselectivity?

A2: The formation of an unexpected regioisomer can occur if there are multiple, electronically favorable positions for cyclization on the aromatic ring. This is influenced by the substitution pattern of the starting phenethylamide.[5] For instance, with a methoxy group at the para-position of the phenylethyl moiety, cyclization can sometimes occur at the ipso-carbon, leading to a spiro intermediate and ultimately an "abnormal" product.[6] To control regioselectivity, consider modifying the activating groups on your starting material to direct the cyclization to the desired position.

Q3: My reaction is producing a significant amount of a styrene byproduct. How can I suppress this side reaction?

A3: The formation of a styrene byproduct is indicative of a retro-Ritter reaction, which is a known side reaction in the Bischler-Napieralski synthesis.[1][3] This can be minimized by:

  • Using a Nitrile Solvent: Employing a nitrile solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter pathway. However, this may not always be practical due to the cost of some nitriles.[1]

  • Modified Procedure with Oxalyl Chloride: A more robust solution involves using oxalyl chloride to form an N-acyliminium intermediate. This avoids the elimination of the amide group as a nitrile, thus suppressing the retro-Ritter reaction.[1]

Troubleshooting Decision Workflow: Bischler-Napieralski Reaction

G start Low Yield in Bischler-Napieralski Reaction check_ring Is the aromatic ring electron-rich? start->check_ring stronger_reagent Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃ or Tf₂O/2-chloropyridine) check_ring->stronger_reagent No check_side_products Are side products observed (e.g., styrene)? check_ring->check_side_products Yes optimize_conditions Optimize reaction conditions (temperature, time, solvent) stronger_reagent->optimize_conditions retro_ritter Employ strategies to suppress retro-Ritter (e.g., nitrile solvent, oxalyl chloride method) check_side_products->retro_ritter Yes tar_formation Is there tar formation? check_side_products->tar_formation No retro_ritter->optimize_conditions success Improved Yield optimize_conditions->success tar_formation->optimize_conditions No milder_conditions Use milder conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures) tar_formation->milder_conditions Yes milder_conditions->success

Caption: Troubleshooting workflow for low yields in Bischler-Napieralski reactions.

Recommended Synthetic Protocol: Bischler-Napieralski Cyclization (Milder Conditions)

For substrates that may be sensitive to harsh acidic conditions, a milder protocol using triflic anhydride (Tf₂O) is recommended.[4]

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Purification of this compound

Purification is a critical step to ensure the quality of your material for subsequent reactions. This section addresses common purification challenges.

Frequently Asked Questions (FAQs): Purification

Q1: I am having difficulty purifying my this compound by column chromatography. What are some common issues?

A1: Challenges in chromatographic purification can arise from several factors:

  • Inappropriate Solvent System: The choice of eluent is critical. For bromo-lactams, a standard solvent system like ethyl acetate/hexanes may not provide adequate separation from closely related impurities.[7] Experiment with different solvent systems, potentially including solvents like toluene, which can aid in the separation of aromatic compounds through π-π stacking interactions.[7]

  • Compound Instability on Silica Gel: Some lactams can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition.[7] If you suspect this is an issue, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to your eluent) or switching to a different stationary phase like alumina.

  • Co-elution with Impurities: If your product is co-eluting with impurities, a shallower solvent gradient during elution or using a longer column can improve separation.[8] In some cases, preparative HPLC may be necessary for achieving high purity.[9]

Q2: What is the best way to remove unreacted starting materials or acidic byproducts?

A2: A liquid-liquid extraction with a basic aqueous solution is an effective method. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Acidic impurities will be deprotonated and move into the aqueous layer, while your neutral lactam product remains in the organic layer.

General Purification Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

III. Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[10][11]

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[12] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[12] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[13]

  • Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[12]

  • Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials or products.[14]

Q2: I'm observing significant dehalogenation of my this compound in my cross-coupling reaction. How can I prevent this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction.[12] It can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or base) followed by reductive elimination.[12] To minimize dehalogenation:

  • Choose your solvent and base carefully: Avoid solvents and bases that can readily act as hydride donors.

  • Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may help.

Q3: My Buchwald-Hartwig amination is giving a complex mixture of products. What could be the issue?

A3: Complex product mixtures in Buchwald-Hartwig aminations can arise from several sources:

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.[15] Sterically hindered and electron-rich ligands often give better results.

  • Base Sensitivity: Your starting material or product might be sensitive to the strong bases typically used in these reactions (e.g., sodium tert-butoxide). This can lead to decomposition or side reactions. Consider screening different bases.[16]

  • Side Reactions: Besides the desired C-N bond formation, other side reactions can occur, such as hydrodehalogenation.[11]

Troubleshooting Decision Workflow: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand active and the system deoxygenated? start->check_catalyst check_reagents Are the boronic acid and aryl halide pure and stable? check_catalyst->check_reagents Yes optimize_base_solvent Screen different bases and solvents check_catalyst->optimize_base_solvent No check_reagents->optimize_base_solvent No check_deboronation Is protodeboronation occurring? check_reagents->check_deboronation Yes success Improved Yield optimize_base_solvent->success milder_base_anhydrous Use a milder base (e.g., KF) and/or anhydrous conditions check_deboronation->milder_base_anhydrous Yes check_homocoupling Is homocoupling of the boronic acid observed? check_deboronation->check_homocoupling No milder_base_anhydrous->success check_homocoupling->optimize_base_solvent No ensure_inert Ensure rigorous exclusion of oxygen check_homocoupling->ensure_inert Yes ensure_inert->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Key Parameters for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(0) is the active catalyst. Pd(II) sources are reduced in situ.[12][15]
Ligand SPhos, XPhos, P(t-Bu)₃Xantphos, RuPhos, BrettPhosElectron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination.[16][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[14][15]
Solvent Dioxane/H₂O, Toluene, THFToluene, DioxaneThe solvent affects the solubility of reagents and the stability of catalytic intermediates.[13][16]
General Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Troubleshooting low yields in the Bischler-Napieralski cyclization for isoquinolines - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27). Retrieved December 12, 2025, from --INVALID-LINK--

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved December 12, 2025, from --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved December 12, 2025, from --INVALID-LINK--

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing). (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved December 12, 2025, from --INVALID-LINK--

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Bohrium. (2024, September 9). Retrieved December 12, 2025, from --INVALID-LINK--

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. (2025, October 16). Retrieved December 12, 2025, from --INVALID-LINK--

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved December 12, 2025, from --INVALID-LINK--

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025, August 6). Retrieved December 12, 2025, from --INVALID-LINK--

  • 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one - Smolecule. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved December 12, 2025, from --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). Retrieved December 12, 2025, from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). Retrieved December 12, 2025, from --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • (PDF) Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - ResearchGate. (2023, January 15). Retrieved December 12, 2025, from --INVALID-LINK--

  • Visible Light Mediated Halogen Atom Transfer to Access Polyhalogenated and Deuterated Lactams from Alkyl Halides | Request PDF - ResearchGate. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - American Chemical Society. (2023, September 28). Retrieved December 12, 2025, from --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Technical Support Center: Purification of Products from 2-Bromo-2-phenylacetyl Chloride Reactions - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 - Sigma-Aldrich. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved December 12, 2025, from --INVALID-LINK--

  • Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat - Der Pharma Chemica. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 - Sigma-Aldrich. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

References

Technical Support Center: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities.[1] Recrystallization is a cost-effective method for removing smaller amounts of impurities, assuming a suitable solvent is found.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., a substituted 2-phenylethylamine derivative or a related indanone), side-products from the cyclization reaction, and residual solvents. In syntheses involving bromination, the formation of regioisomers or di-brominated products can also occur.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard for quantitative purity analysis.[3] Thin-Layer Chromatography (TLC) is a quick, qualitative method to monitor the progress of a reaction and purification. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure and identify organic impurities, while melting point analysis can indicate the presence of impurities by a depression and broadening of the melting range.

Q4: What storage conditions are recommended for this compound?

A4: It is recommended to store this compound at 2-8°C, sealed from moisture.[4][5] For long-term storage, keeping it in a cool, dry, and dark place is advisable to prevent degradation.

Troubleshooting Guide

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a suitable organic solvent.
Improper column chromatography technique Ensure the silica gel is packed uniformly to avoid channeling.[6] Use an appropriate solvent system with optimal polarity to achieve good separation without excessive band broadening.
Product co-elutes with an impurity Modify the eluent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio might improve separation.
Suboptimal recrystallization solvent The chosen solvent may be too good, leading to low recovery. Try a solvent pair (a "good" solvent and a "poor" solvent) to improve crystal formation and yield.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of the saturated solution prematurely.

Issue 2: Persistent impurities observed by HPLC/LCMS after purification.

Possible Cause Troubleshooting Step
Impurity has similar polarity to the product If column chromatography is ineffective, consider an alternative purification method like preparative HPLC or recrystallization with a different solvent system.
Thermal degradation on silica gel Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or use a different purification method.
Incomplete removal of a high-boiling solvent Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Formation of a salt If an acidic or basic reagent was used in the workup, a salt of the product or impurity might have formed, altering its chromatographic behavior. A neutralization step might be necessary.

Experimental Protocols

Column Chromatography Purification

This protocol is adapted from procedures for structurally related compounds.[1]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent. A common starting eluent system could be a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1]

  • Loading and Elution: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column. Begin elution with the solvent system, applying gentle positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization Protocol

This is a general procedure for recrystallization.[7]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like ethanol or solvent mixtures like heptane/toluene could be good starting points.[2]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

The following table summarizes purification parameters found for analogous compounds, which can serve as a starting point for optimizing the purification of this compound.

CompoundPurification MethodSolvent SystemPurityReference
6-Bromo-3,4-dihydro-2H-isoquinolin-1-oneSilica Gel Column ChromatographyPetroleum ether/ethyl acetate (3:1)Not specified[1]
5-Bromo-8-nitroisoquinolineSilica Gel Column ChromatographyDichloromethane/ethyl acetate (9:1 to 5:1)>99%[2]
5-Bromo-8-nitroisoquinolineRecrystallizationHeptane/TolueneHigh[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product (this compound) column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization tlc TLC Monitoring column_chromatography->tlc Fraction Analysis hplc_lcms HPLC / LCMS (Purity > 98%?) recrystallization->hplc_lcms tlc->hplc_lcms hplc_lcms->column_chromatography No, re-purify pure_product Pure Product hplc_lcms->pure_product Yes

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_impurity_known Known Impurity cluster_actions Corrective Actions start Purity < 98% after initial purification check_impurity_profile Analyze impurity profile (LCMS, NMR) start->check_impurity_profile decision_impurity Impurity Identified? check_impurity_profile->decision_impurity starting_material Unreacted Starting Material decision_impurity->starting_material Yes side_product Known Side-Product decision_impurity->side_product Yes unknown_impurity Unknown Impurity decision_impurity->unknown_impurity No optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) starting_material->optimize_reaction optimize_chromatography Optimize chromatography (new solvent system, different stationary phase) side_product->optimize_chromatography unknown_impurity->optimize_chromatography try_recrystallization Attempt recrystallization (screen for new solvents) unknown_impurity->try_recrystallization re_purify Re-purify combined fractions optimize_reaction->re_purify optimize_chromatography->re_purify try_recrystallization->re_purify end_node Achieved Purity > 98% re_purify->end_node

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

Challenges in the scale-up of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up this compound production, and what are the key challenges for each?

A1: Selecting a scalable synthetic route is critical. The most common strategies involve either constructing the isoquinolinone ring with the bromo-substituent already in place or brominating the pre-formed isoquinolinone core. Each approach has distinct advantages and scale-up challenges.

Table 1: Comparison of Primary Synthetic Routes

Synthetic RouteKey Starting MaterialsCommon ReagentsAdvantagesScale-Up Challenges
Bischler-Napieralski Reaction 2-(2-Bromophenyl)ethanamine derivativePOCl₃, P₂O₅, Polyphosphoric Acid (PPA)Well-established reaction; starting materials can be accessible.Harsh dehydrating agents; high temperatures can lead to charring and side products; managing exotherms; viscous reaction mixtures.[1]
Direct Bromination of Dihydroisoquinolinone 3,4-dihydroisoquinolin-1(2H)-oneN-Bromosuccinimide (NBS), Br₂Fewer synthetic steps if the core is available.Poor regioselectivity leading to mixtures of 5-, 7-, and 8-bromo isomers, as well as di-brominated products[2]; harsh reaction conditions; difficult purification.
Directed Ortho-Metalation N-protected 2-phenylethanamine derivativen-Butyllithium (n-BuLi), THF, DMFHigh regioselectivity for 8-position substitution.Requires cryogenic temperatures (-78 °C)[3][4]; strict anhydrous conditions; handling of pyrophoric n-BuLi at scale is hazardous; potential for side reactions if temperature is not controlled.[3]
Palladium-Catalyzed Cyclization 2-Alkynyl benzyl azides or similar precursorsPdBr₂, CuBr₂Milder reaction conditions compared to classical methods.Catalyst cost and sourcing; removal of residual palladium from the final product; sensitivity of catalysts to air and moisture.

Q2: During direct bromination, I'm observing a mixture of isomers and di-brominated impurities. How can I improve selectivity for the 8-bromo position?

A2: Achieving high regioselectivity during electrophilic aromatic substitution on the isoquinolinone scaffold is a significant challenge. The formation of multiple products is common.[2]

Troubleshooting Bromination Selectivity:

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or below) to reduce the reaction rate and potentially favor the thermodynamically more stable product.

  • Controlled Addition: Add the brominating agent (e.g., NBS or a solution of bromine) slowly and portion-wise to avoid localized high concentrations that can lead to over-bromination.[2]

  • Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with solvents like acetonitrile, chloroform, or sulfuric acid to find optimal conditions.[2][5]

  • Protecting Groups: Consider the use of directing or protecting groups on the nitrogen atom to influence the electronic properties of the aromatic ring, although this adds steps to the synthesis.

Q3: My Bischler-Napieralski cyclization reaction is giving low yields and significant charring at a larger scale. What can I do?

A3: This is a common issue when scaling up reactions that use strong dehydrating acids like PPA or POCl₃. The primary cause is often poor heat transfer in larger reactors, leading to localized overheating.

Troubleshooting Cyclization Reactions:

  • Improved Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or turbine) to maintain a homogenous mixture and temperature profile.

  • Slower Reagent Addition: If the reaction is exothermic, add the starting material or catalyst at a controlled rate to manage heat generation.

  • Temperature Optimization: Re-evaluate the optimal reaction temperature. Sometimes a slightly lower temperature for a longer duration can prevent decomposition and improve yield.

  • Solvent Use: Using a high-boiling inert solvent (e.g., toluene, xylene) can help moderate the reaction temperature and improve mixing.[3]

Q4: What are the most effective methods for purifying multi-kilogram quantities of the final product?

A4: While column chromatography is suitable for lab-scale purification, it is generally not economically viable for large-scale production. Recrystallization and slurry washing are preferred methods.

Table 2: Comparison of Large-Scale Purification Methods

MethodScaleAdvantagesDisadvantagesBest For...
Recrystallization Kilogram+High purity achievable; cost-effective.Requires finding a suitable solvent system; potential for significant material loss in the mother liquor.Removing impurities with different solubility profiles.[5]
Slurry Washing Kilogram+Simple, fast, and uses less solvent than recrystallization.Less effective at removing impurities that are co-crystalline or have similar solubility.Removing minor, more soluble impurities from a highly crystalline product.[6]
Distillation VariableCan provide very high purity for volatile compounds.Not suitable for high-melting point solids or thermally labile compounds. The target molecule is likely a solid.N/A for this compound.

Experimental Protocols

Protocol: Bischler-Napieralski Cyclization (Illustrative)

This protocol is a representative example for the cyclization step and should be optimized for specific substrates and equipment.

Materials:

  • N-[2-(2-Bromophenyl)ethyl]acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Toluene (10 vol)

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with N-[2-(2-Bromophenyl)ethyl]acetamide and toluene.

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Reagent Addition: Begin stirring and cool the mixture to 10 °C. Slowly add phosphorus oxychloride via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 20 °C. In a separate vessel, prepare a solution of 10% aqueous sodium carbonate. Very slowly and carefully, transfer the reaction mixture to the carbonate solution, managing the exothermic and gas-evolving quench.

  • Work-up: Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the toluene solution under reduced pressure to yield the crude 8-Bromo-3,4-dihydroisoquinoline intermediate, which can then be hydrolyzed to the target isoquinolinone.

Visualized Workflows and Logic

G General Scale-Up Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Raw Materials Raw Materials Intermediate Synthesis Intermediate Synthesis Raw Materials->Intermediate Synthesis Cyclization Reaction Cyclization Reaction Intermediate Synthesis->Cyclization Reaction Crude Product Crude Product Cyclization Reaction->Crude Product Work-up & Isolation Recrystallization / Slurry Recrystallization / Slurry Crude Product->Recrystallization / Slurry Drying Drying Recrystallization / Slurry->Drying Final Product Final Product Drying->Final Product QC Analysis (HPLC, NMR) QC Analysis (HPLC, NMR) Final Product->QC Analysis (HPLC, NMR)

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Troubleshooting Logic for Low Yield start Low Yield or High Impurity Profile check_reaction Was the reaction complete? start->check_reaction check_side_products Are there significant side products? start->check_side_products incomplete_sol1 Increase Reaction Time check_reaction->incomplete_sol1 No incomplete_sol2 Increase Temperature check_reaction->incomplete_sol2 No incomplete_sol3 Check Reagent Purity check_reaction->incomplete_sol3 No side_sol1 Lower Temperature check_side_products->side_sol1 Yes side_sol2 Control Addition Rate check_side_products->side_sol2 Yes side_sol3 Re-evaluate Stoichiometry check_side_products->side_sol3 Yes

Caption: A logic diagram to assist in troubleshooting common issues of low yield or high impurity levels.

References

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, with a focus on avoiding and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the Schmidt reaction of 7-bromo-1-indanone. This reaction involves the acid-catalyzed rearrangement of the indanone in the presence of an azide source, typically sodium azide, to yield the corresponding lactam.[1][2]

Q2: What are the most likely impurities in the synthesis of this compound via the Schmidt reaction?

The primary impurities to anticipate are:

  • Unreacted 7-bromo-1-indanone: Incomplete reaction is a common source of this impurity.

  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: This is the regioisomeric lactam product, which can form due to the non-selective migration of the aryl or alkyl group during the Schmidt rearrangement.[3]

  • Tetrazole derivatives: These can form as byproducts, especially at high concentrations of hydrazoic acid.[3]

  • Hydrolysis products: If the reaction is quenched with water, any unreacted azide intermediates may hydrolyze.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system would be a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1] The product, being a lactam, is expected to be more polar than the starting indanone.

Q4: What are the key safety precautions when performing a Schmidt reaction?

The Schmidt reaction utilizes sodium azide and strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃) in situ.[4] Therefore, it is crucial to:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Avoid heating the reaction mixture containing azides, as this can lead to explosive decomposition.

  • Quench the reaction carefully by slowly adding the reaction mixture to a large volume of ice-water.

  • Neutralize any residual azide with a suitable reagent, such as sodium nitrite, before disposal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time or temperature (with caution). 2. Ensure the quality of reagents, especially sodium azide.
2. Suboptimal reaction conditions.1. Adjust the ratio of acid to sodium azide. 2. Use a different strong acid (e.g., methanesulfonic acid, sulfuric acid).[1]
Multiple Spots on TLC 1. Presence of unreacted starting material.1. See "Low Yield" solutions.
2. Formation of the regioisomeric lactam.1. Optimize reaction temperature; lower temperatures may improve selectivity. 2. Purification via column chromatography is necessary.
3. Formation of tetrazole byproducts.1. Use a lower concentration of hydrazoic acid by adjusting the amount of sodium azide.[3]
Difficulty in Product Isolation/Purification 1. Product is an oil or a low-melting solid.1. Purify by column chromatography. 2. Attempt to form a crystalline salt for easier handling.
2. Emulsion formation during workup.1. Add a saturated brine solution to the aqueous layer. 2. Filter the mixture through a pad of celite.
Product is colored 1. Presence of trace impurities.1. Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Treat a solution of the product with activated charcoal.

Experimental Protocols

Synthesis of 7-Bromo-1-indanone (Starting Material)

A plausible route to the necessary starting material, 7-bromo-1-indanone, involves the oxidation of 7-bromoindan-1-ol.[5]

  • Dissolve 7-bromoindan-1-ol (1 equivalent) in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (5 equivalents).

  • Stir the mixture at room temperature for 5 hours.

  • Filter the reaction mixture through a pad of silica gel.

  • Evaporate the solvent under reduced pressure to yield the crude 7-bromo-1-indanone, which can be further purified by column chromatography.[5]

Synthesis of this compound via Schmidt Reaction

This protocol is adapted from the synthesis of the isomeric 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[1]

  • Dissolve 7-bromo-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a strong acid, for example, methanesulfonic acid (10 equivalents), to the solution at 0°C.

  • Slowly add sodium azide (1.5 to 2 equivalents) in portions, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring by TLC.

  • Quench the reaction by carefully and slowly pouring the mixture into a beaker of ice-water.

  • Neutralize the aqueous solution to a pH of approximately 10 with a 1.0 M aqueous sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent such as petroleum ether/ethyl acetate (3:1 v/v).[1]

Data Presentation

Table 1: Proposed Reaction Conditions for Schmidt Reaction

ParameterValue
Starting Material 7-bromo-1-indanone
Reagents Sodium azide, Methanesulfonic acid
Solvent Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time ~3 hours
Workup Aqueous NaOH quench, DCM extraction

Table 2: Characteristics of Product and Potential Impurities

Compound Structure Expected TLC Rf (relative to product) Notes
This compound (Product)Product Structure1.0Lactam, polar.
7-bromo-1-indanone (Starting Material)Starting Material Structure> 1.0Ketone, less polar than the lactam product.
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Isomer)Isomer Structure~1.0Similar polarity to the desired product, difficult to separate by TLC.
Tetrazole byproductTetrazole Structure< 1.0Generally more polar than the lactam.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_purification Purification start 7-bromoindan-1-ol sm 7-bromo-1-indanone start->sm Oxidation (PCC) product Crude 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one sm->product Schmidt Reaction reagents NaN3, CH3SO3H purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Tree start Reaction Complete? low_yield Low Yield? start->low_yield Yes incomplete Incomplete Reaction: - Increase reaction time - Check reagent quality start->incomplete No impure Impure Product? low_yield->impure No suboptimal Suboptimal Conditions: - Adjust reagent ratios low_yield->suboptimal Yes sm_present Unreacted Starting Material: - Optimize reaction - Column chromatography impure->sm_present Yes end_ok High Purity Product impure->end_ok No end_purify Purification Required suboptimal->end_purify isomer_present Regioisomer Present: - Optimize temperature - Careful chromatography sm_present->isomer_present isomer_present->end_purify

Caption: Troubleshooting decision tree for the synthesis.

Impurity_Formation start 7-bromo-1-indanone + HN3, H+ path_a Aryl Migration path_b Alkyl Migration product This compound (Desired Product) path_a->product More likely pathway impurity 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Isomeric Impurity) path_b->impurity Side reaction

Caption: Formation of the desired product and a key isomeric impurity.

References

Refinement of protocols for handling 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for handling and utilizing 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one in experimental settings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
CAS Number 1159811-99-0
Appearance Off-white to yellow solid/liquid mixture
Boiling Point 456.7 ± 45.0 °C (Predicted)
Melting Point Not Available
Flash Point 230.0 ± 28.7 °C
Density 1.559 ± 0.06 g/cm³ (Predicted)
pKa Not Available
Storage Temperature 2-8°C (Protect from light)

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile heterocyclic building block primarily used in medicinal chemistry and organic synthesis. Its isoquinolinone core is a privileged structure found in numerous biologically active compounds. The bromine atom at the 8-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the synthesis of diverse libraries of substituted isoquinolinones for drug discovery programs.[1] These derivatives are often investigated as potential inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.[2][3][4]

Q2: What are the recommended storage and handling procedures for this compound?

A2: It is recommended to store this compound in a tightly sealed container at 2-8°C, protected from light and moisture. When handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q3: In a Suzuki-Miyaura coupling reaction, which factors are most critical for achieving a high yield with this substrate?

A3: For a successful Suzuki-Miyaura coupling, several factors are critical:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. For heteroaromatic bromides, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos) can be effective.[5]

  • Base Selection: The base is essential for the activation of the boronic acid. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The ratio can influence the solubility of the reagents and the overall reaction efficiency.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is imperative to degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst decomposition.[7]

Q4: Can the lactam functionality of this compound interfere with cross-coupling reactions?

A4: The lactam (cyclic amide) is generally stable under the conditions of many cross-coupling reactions. However, under strongly basic or high-temperature conditions, there is a potential for side reactions. The amide N-H is weakly acidic and could potentially interact with very strong bases, although this is not typically a major issue with common bases like carbonates or phosphates. Careful selection of reaction conditions, particularly the base and temperature, can minimize potential interference.

Experimental Protocols

The following are generalized, detailed protocols for common cross-coupling reactions involving this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[10][11]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel with a magnetic stir bar.

  • Add this compound to the vessel.

  • Seal the vessel, remove it from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Inappropriate base or insufficient amount. 3. Low reaction temperature. 4. Poor quality of boronic acid (protodeboronation).1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[7] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure they are finely powdered. 3. Increase the temperature in 10 °C increments. 4. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[5]
Formation of Homocoupled Byproducts 1. Reaction of the boronic acid with itself. 2. Decomposition of the palladium catalyst.1. Ensure anaerobic conditions. Use a Pd(0) precatalyst instead of a Pd(II) source. Consider a weaker base.[5] 2. Use a more robust ligand to stabilize the catalyst.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., from solvent or base). 2. Side reaction in the catalytic cycle.1. Ensure use of high-purity, dry solvents. 2. Optimize the ligand and base combination. Sometimes a change in solvent can mitigate this side reaction.[12]
Stalled Reaction 1. Catalyst deactivation (formation of palladium black). 2. Insolubility of reagents or intermediates.1. Use a more robust catalyst system or slightly lower the reaction temperature. 2. Try a different solvent or solvent mixture to improve solubility.
Buchwald-Hartwig Amination Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst inhibition by substrate or amine. 2. Incorrect base for the specific amine. 3. Ligand degradation.1. The lactam or amine may coordinate to the palladium center; screen different bulky electron-rich ligands (e.g., RuPhos, JohnPhos) to prevent this. 2. Stronger bases like NaOtBu or LHMDS are often required, but weaker bases like Cs₂CO₃ may be necessary for sensitive substrates. 3. Ensure the reaction is run under strictly anaerobic conditions.
Hydrodehalogenation of Starting Material 1. β-hydride elimination from the palladium-amide intermediate. 2. Catalyst decomposition pathway.1. This is a known side reaction.[11] Using bulky ligands can disfavor this pathway. 2. Lowering the reaction temperature or changing the solvent may help.
Difficulty in Product Purification 1. Contamination with residual catalyst or ligand. 2. Emulsion formation during workup.1. Use silica gel plugs or activated carbon to remove palladium residues. Oxidized phosphine ligands can sometimes be challenging to remove via chromatography; consider alternative purification methods if necessary. 2. Add more brine during the workup or filter the biphasic mixture through a pad of celite.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add this compound, Arylboronic Acid, and Base to Vessel B Evacuate and Backfill with Inert Gas (x3) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat to 80-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute, Wash with Water/Brine G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Conversion in Cross-Coupling

G start Low/No Conversion Observed check_inert Is the inert atmosphere adequate? start->check_inert improve_inert Degas solvents thoroughly, use glovebox for setup check_inert->improve_inert No check_reagents Are reagents high quality? check_inert->check_reagents Yes improve_inert->start purify_reagents Use fresh catalyst/ligand, purify starting materials check_reagents->purify_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents->start optimize_conditions Screen bases, solvents, and temperature check_conditions->optimize_conditions No success Improved Conversion check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

PARP-1 Inhibition Signaling Pathway

G cluster_hr Homologous Recombination (HR) Repair cluster_sl Synthetic Lethality DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER replication_fork Replication Fork Collapse PARP1->replication_fork SSB_repair SSB Repaired (Cell Survival) BER->SSB_repair inhibitor 8-Aryl-dihydroisoquinolin-1-one (PARP Inhibitor) inhibitor->PARP1 DSB DNA Double-Strand Break (DSB) replication_fork->DSB BRCA BRCA1/2 Proficient DSB->BRCA BRCA_deficient BRCA1/2 Deficient DSB->BRCA_deficient HR_repair DSB Repaired (Cell Survival) BRCA->HR_repair apoptosis Apoptosis (Cell Death) BRCA_deficient->apoptosis

Caption: The role of PARP inhibitors in inducing synthetic lethality in BRCA-deficient cells.

References

Stability and storage issues of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, maintaining the compound at -20°C is advisable to minimize degradation.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container to protect the compound from moisture and light.

  • Moisture: this compound is sensitive to moisture and should be stored in a dry place. The presence of water can lead to hydrolysis of the lactam ring.

Q2: What are the potential degradation pathways for this compound?

A2: this compound can degrade through several pathways, primarily:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative.

  • Oxidation: The aromatic ring and the benzylic position are potentially susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Photodecomposition: Bromo-substituted aromatic compounds can be sensitive to light, potentially leading to debromination or other photochemical reactions.

Q3: What are the known applications of this compound?

A3: This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells.

Troubleshooting Guides

Issue 1: Poor Solubility

Symptoms:

  • Difficulty dissolving the compound in the desired solvent.

  • Formation of a suspension or precipitate in the reaction mixture.

Possible Causes:

  • Use of an inappropriate solvent.

  • Insufficient solvent volume.

  • Low temperature of the solvent.

Solutions:

  • Solvent Selection: Refer to the solubility table below for guidance on appropriate solvents. For non-polar to moderately polar organic solvents, solubility is generally good. For highly polar or aqueous solvents, solubility may be limited.

  • Co-solvents: Consider using a co-solvent system. For example, a small amount of DMSO or DMF can help solubilize the compound in less polar solvents.

  • Heating: Gently warming the solvent may improve solubility. However, be cautious of potential thermal degradation.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of the compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble
Acetonitrile (ACN)Sparingly solubleWarming may be required.
MethanolSparingly solubleWarming may be required.
WaterInsoluble
HexaneInsoluble
Issue 2: Incomplete or Failed Suzuki Coupling Reaction

Symptoms:

  • Low or no yield of the desired coupled product.

  • Recovery of starting material (this compound).

  • Formation of side products, such as homocoupled boronic acid.

Possible Causes:

  • Inactive catalyst.

  • Improper choice of base or solvent.

  • Decomposition of the boronic acid.

  • Presence of water (in anhydrous reactions).

Solutions:

  • Catalyst: Use a fresh, high-quality palladium catalyst and ligand. Consider screening different phosphine ligands.

  • Base and Solvent: The choice of base and solvent is critical. A common combination is a carbonate or phosphate base in a mixture of an organic solvent (e.g., dioxane, THF) and water.[5]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Boronic Acid Quality: Use high-purity boronic acid. If necessary, purify it before use.

  • Water Content: For anhydrous Suzuki couplings, ensure all reagents and solvents are rigorously dried. Conversely, for aqueous Suzuki couplings, the presence of water is necessary.

Troubleshooting logic for low Suzuki coupling yield.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions. The goal is to induce degradation to an extent that allows for the identification of degradation products without complete decomposition of the parent compound.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound.

  • Characterize significant degradation products using LC-MS and NMR.[7]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Photolytic Solid Compound Solid Compound Solid Compound->Thermal LC-MS/NMR Characterization LC-MS/NMR Characterization HPLC Analysis->LC-MS/NMR Characterization If degradation observed

Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products and impurities.[8][9][10]

1. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase pH (if using a buffer), and organic modifier to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Ensure peak purity of the parent compound in the stressed samples using a PDA detector.

3. Validation:

  • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Typical Parameters for HPLC Method Validation

ParameterAcceptance Criteria
Specificity No interference from degradants or placebo at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999 over the desired concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Signaling Pathway

This compound is a crucial building block for the synthesis of PARP inhibitors. The following diagram illustrates the simplified mechanism of action of PARP inhibitors in cancer cells with BRCA mutations, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways Single-Strand Break (SSB) Single-Strand Break (SSB) Double-Strand Break (DSB) Double-Strand Break (DSB) Single-Strand Break (SSB)->Double-Strand Break (DSB) leads to (if unrepaired) PARP-mediated Repair PARP-mediated Repair Single-Strand Break (SSB)->PARP-mediated Repair activates BRCA-mediated HR Repair BRCA-mediated HR Repair Double-Strand Break (DSB)->BRCA-mediated HR Repair repaired by Cell Death (Apoptosis) Cell Death (Apoptosis) Double-Strand Break (DSB)->Cell Death (Apoptosis) leads to (if unrepaired) DNA Integrity Maintained DNA Integrity Maintained PARP-mediated Repair->DNA Integrity Maintained BRCA-mediated HR Repair->DNA Integrity Maintained PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP-mediated Repair inhibits BRCA Mutation BRCA Mutation BRCA Mutation->BRCA-mediated HR Repair disrupts

Synthetic lethality via PARP inhibition in BRCA-mutant cells.

References

Validation & Comparative

Comparative Analysis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one and Structural Analogs in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the identity, synthesis, and potential biological applications of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, with a comparative look at its structural isomers and N-methylated analog.

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry. We will delve into its chemical identity, compare its physicochemical properties with those of its key structural analogs, and explore its potential role as a scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and for a representative biological assay are also provided, alongside visualizations of the relevant biological pathway and experimental workflow.

Introduction to this compound

This compound belongs to the isoquinolinone class of compounds, a scaffold that has garnered significant attention in drug discovery due to its presence in various biologically active molecules. The introduction of a bromine atom at the 8th position of the isoquinolinone core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The core structure is particularly relevant in the context of PARP inhibition, a critical mechanism in cancer therapy.

Physicochemical Properties: A Comparative Overview

To facilitate the selection of appropriate compounds for research and development, the following table summarizes the key physicochemical properties of this compound and its selected structural analogs.

PropertyThis compound5-Bromo-3,4-dihydroisoquinolin-1(2H)-one[1]7-Bromo-3,4-dihydroisoquinolin-1(2H)-one[2]8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS Number 1159811-99-0[3]1109230-25-2[1]891782-60-8[2]1368622-07-4
Molecular Formula C₉H₈BrNO[3]C₉H₈BrNO[1]C₉H₈BrNO[2]C₁₀H₁₀BrNO
Molecular Weight 226.07 g/mol [3]226.07 g/mol [1]226.07 g/mol [2]240.10 g/mol
Melting Point (°C) Not availableNot available142-149[4]Not available
Predicted XLogP3 1.56[3]1.91.92.1
Predicted Boiling Point (°C) 456.7 ± 45.0[3]Not availableNot availableNot available
Predicted Density (g/cm³) 1.559 ± 0.06[3]Not availableNot availableNot available

Note: Predicted values are computationally derived and should be confirmed experimentally.

Spectroscopic Data for this compound

Confirmation of the chemical structure of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromine substituent. Signals for the methylene protons of the dihydroisoquinolinone core will also be present, likely as triplets.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a prominent absorption band corresponding to the carbonyl (C=O) group of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks will include those for N-H stretching (if not N-substituted), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br)[5].

Biological Context: The Role of the Isoquinolinone Scaffold in PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway[6][7]. It recognizes and binds to DNA single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process facilitates the recruitment of DNA repair machinery. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure for the development of potent PARP1 inhibitors. The lactam portion of the molecule mimics the nicotinamide moiety of NAD+, the natural substrate of PARP1, allowing it to bind to the enzyme's active site. Modifications to the aromatic ring, such as the introduction of a bromine atom, can enhance binding affinity and selectivity.

Below is a diagram illustrating the PARP1 signaling pathway in the context of DNA damage repair.

PARP1_Signaling_Pathway PARP1 Signaling in DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: The PARP1 signaling pathway is initiated by DNA damage, leading to DNA repair and cell survival.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted phenethylamine or a related precursor. A common synthetic strategy is the Bischler-Napieralski reaction followed by reduction and subsequent modifications. A detailed, generalized protocol is provided below, which may require optimization based on specific starting materials and laboratory conditions.

A representative synthesis could involve the following steps:

  • Amide Formation: Reaction of a suitable 2-bromo-phenethylamine derivative with an appropriate acyl chloride (e.g., chloroacetyl chloride) in the presence of a base to form the corresponding N-acyl-2-phenethylamine.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the N-acyl-2-phenethylamine using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline intermediate.

  • Oxidation/Lactam Formation: Conversion of the dihydroisoquinoline intermediate to the corresponding 3,4-dihydroisoquinolin-1(2H)-one.

PARP1 Inhibition Assay (ELISA-based)

This protocol describes a common method to assess the inhibitory activity of a compound against PARP1.

PARP1_Inhibition_Assay_Workflow Experimental Workflow for PARP1 Inhibition Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Coating Coat 96-well plate with histones Add_Reagents Add PARP1 enzyme, activated DNA, and biotinylated NAD+ Plate_Coating->Add_Reagents Add_Inhibitor Add test compound (e.g., this compound) Add_Reagents->Add_Inhibitor Incubate Incubate at RT Add_Inhibitor->Incubate Wash1 Wash plate Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate at RT Add_Strep_HRP->Incubate2 Wash2 Wash plate Incubate2->Wash2 Add_Substrate Add HRP substrate Wash2->Add_Substrate Measure_Signal Measure chemiluminescence or absorbance Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Caption: A typical workflow for an ELISA-based PARP1 inhibition assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Streptavidin-HRP

  • Chemiluminescent or colorimetric HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (if using a colorimetric substrate)

  • Plate reader

Procedure:

  • Plate Preparation: Histone-coated plates are washed with wash buffer.

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.

  • Compound Addition: Serial dilutions of the test compound and a vehicle control (DMSO) are added to the wells.

  • Enzyme Addition: The enzymatic reaction is initiated by adding the PARP1 enzyme to each well.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP is added to each well and incubated.

    • After another wash, the HRP substrate is added.

  • Data Acquisition: The chemiluminescent or colorimetric signal is measured using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

This compound represents a valuable chemical entity for researchers in the field of drug discovery, particularly for the development of PARP inhibitors. Its unique substitution pattern offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding of this compound and its analogs, along with the necessary experimental context to facilitate further investigation. The provided protocols and diagrams serve as a starting point for the synthesis and biological evaluation of this promising scaffold.

References

A Comparative Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one and Other Bromo-isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets. This guide provides a comparative overview of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one against other key bromo-isoquinoline derivatives, focusing on their synthesis, chemical properties, and biological activities. While direct comparative studies featuring this compound are limited in publicly available literature, this guide synthesizes available data on related compounds to provide a valuable perspective for researchers in oncology and drug development.

Chemical Properties and Synthesis

The position of the bromine atom on the isoquinoline ring is a critical determinant of the molecule's reactivity and its potential as a synthetic intermediate. Bromo-isoquinolines serve as versatile building blocks for the generation of diverse chemical libraries through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Bromo-isoquinolines:

The synthesis of bromo-isoquinolines can be achieved through various established routes. For instance, 5-bromoisoquinoline is commonly synthesized via the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.[1] A general synthesis for 6-bromo-3,4-dihydro-2H-isoquinolin-1-one involves a Schmidt reaction of 5-bromo-1-indanone with sodium azide in the presence of a strong acid.[2] A proposed synthetic pathway for 8-bromo-6-methylquinolin-2(1H)-one, a structurally related compound, involves the acylation of 2-bromo-4-methylaniline followed by an intramolecular Friedel-Crafts cyclization.[3]

A proposed synthetic route for this compound is illustrated below, adapted from known procedures for similar structures.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-bromophenylacetic acid 2-bromophenylacetic acid N-(2-bromo-phenethyl)acetamide N-(2-bromo-phenethyl)acetamide 2-bromophenylacetic acid->N-(2-bromo-phenethyl)acetamide 1. SOCl2 2. NH3 3. LiAlH4 4. Ac2O This compound This compound N-(2-bromo-phenethyl)acetamide->this compound Bischler-Napieralski Reaction (e.g., POCl3 or PPA)

Caption: Proposed synthetic pathway for this compound.

Biological Activity: A Comparative Perspective

Bromo-isoquinoline derivatives have garnered significant attention for their diverse pharmacological activities, with a primary focus on their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling and DNA repair pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4][5] The isoquinoline scaffold is a key pharmacophore in several known PARP inhibitors.[6][7]

Table 1: In Vitro PARP1 Inhibitory Activity of Reference Compounds

Compound Target IC50 (nM) Reference
Olaparib PARP1 5 [7]
Rucaparib PARP1 7 [7]
Talazoparib PARP1 1 [7]
Veliparib PARP1/2 2-4 [4]

| Niraparib | PARP1/2 | 2-4 |[4] |

Note: This table provides reference values for established PARP inhibitors to contextualize the potential potency of novel bromo-isoquinoline derivatives. Direct comparison requires testing under identical experimental conditions.

G Mechanism of PARP Inhibition in Cancer Therapy cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome ssDNA_break Single-Strand DNA Break PARP1 PARP1 Activation ssDNA_break->PARP1 BER Base Excision Repair PARP1->BER dsDNA_break Double-Strand DNA Break PARP1->dsDNA_break Unrepaired SSBs lead to BER->ssDNA_break Repair HRR Homologous Recombination Repair (BRCA1/2) dsDNA_break->HRR Repair in normal cells Apoptosis Apoptosis (Cell Death) dsDNA_break->Apoptosis Synthetic Lethality in BRCA-deficient cells Bromo_isoquinoline Bromo-isoquinoline (e.g., 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one) Bromo_isoquinoline->PARP1 Inhibition

Caption: Simplified signaling pathway of PARP inhibition by bromo-isoquinolines.

Cytotoxic Activity

The anticancer potential of bromo-isoquinolines and related heterocyclic compounds has been evaluated in various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%.

Direct comparative cytotoxicity data for this compound against other bromo-isoquinolines from a single study is not currently available. The following table presents data for structurally related brominated quinoline and quinazolinone derivatives to illustrate the potential cytotoxic effects of such scaffolds. It is important to note that variations in experimental conditions, cell lines, and assay protocols can significantly influence IC50 values, making direct comparisons across different studies challenging.[6]

Table 2: In Vitro Cytotoxicity of Structurally Related Bromo-Heterocycles

Compound Cell Line Cell Type IC50 (µM) Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative MCF-7 Breast Adenocarcinoma 15.85 ± 3.32 [8]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative SW480 Colorectal Adenocarcinoma 17.85 ± 0.92 [8]
5,7-Dibromo-8-hydroxyquinoline C6 Rat Brain Tumor 6.7 - 25.6 (range) [9]
5,7-Dibromo-8-hydroxyquinoline HeLa Cervical Carcinoma 6.7 - 25.6 (range) [9]
5,7-Dibromo-8-hydroxyquinoline HT29 Colorectal Adenocarcinoma 6.7 - 25.6 (range) [9]

| 8-Phenylaminopyrimido[4,5-c]isoquinolinequinone derivative | K562 | Chronic Myelogenous Leukemia | Varies with substitution |[10][11] |

Note: The data in this table is for structurally related compounds and is intended to provide a general indication of the potential cytotoxicity of bromo-substituted heterocyclic systems. The activity of this compound may differ.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

General Protocol for Synthesis of 5-Bromoisoquinoline

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid and cool to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

  • Bromination: Cool the solution to -25°C and add N-bromosuccinimide (NBS) portion-wise, keeping the temperature between -26°C and -22°C.

  • Reaction Monitoring: Stir the mixture at -22°C for 2 hours, then at -18°C for 3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with aqueous ammonia.

  • Extraction: Extract the aqueous suspension with diethyl ether.

  • Purification: Wash the combined organic layers with NaOH and water, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by fractional distillation under reduced pressure or column chromatography.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Cytotoxicity (MTT) Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection & Analysis cluster_result Result cell_seeding 1. Seed Cancer Cells in 96-well plate incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add serial dilutions of Bromo-isoquinolines incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate 2-4h mtt_addition->incubation3 solubilization 7. Solubilize formazan incubation3->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate % Viability & Determine IC50 read_plate->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

General Protocol for In Vitro PARP1 Inhibition Assay

This is a general protocol for a biochemical assay to determine the inhibitory activity of compounds against the PARP1 enzyme.

  • Reagent Preparation: Prepare a reaction buffer containing NAD+ and activated DNA. Prepare serial dilutions of the bromo-isoquinoline inhibitor.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human PARP1 enzyme, and the inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate (NAD+).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for the formation of poly(ADP-ribose) (PAR).

  • Detection: Stop the reaction and quantify the amount of PAR formed. This can be done using various methods, such as an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound and its related bromo-isoquinoline isomers represent a promising class of compounds for drug discovery, particularly in the field of oncology. Their amenability to synthetic modification allows for the creation of diverse libraries for SAR studies. While direct comparative data for this compound is currently limited, the demonstrated activity of structurally related compounds as PARP inhibitors and cytotoxic agents underscores the therapeutic potential of this scaffold. Further research involving head-to-head comparative studies is warranted to fully elucidate the structure-activity relationships and identify the most potent and selective bromo-isoquinoline derivatives for clinical development.

References

Comparative Analysis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives, focusing on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and their broader applications in cancer research. The information presented herein is a synthesis of available experimental data, intended to support the rational design and development of novel therapeutic agents based on this scaffold.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, notably for its role in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Their inhibition leads to the accumulation of DNA damage and subsequent cell death, a mechanism that is particularly effective in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The introduction of a bromine atom at the 8-position of the 3,4-dihydroisoquinolin-1(2H)-one ring can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its potency and selectivity as a PARP inhibitor.

Quantitative Data Summary

Table 1: Comparative in vitro PARP1 and PARP2 Inhibition of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Compound IDR1 (Position 8)R2 (Other Substitutions)PARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity (PARP1/PARP2)
Hypothetical 8-Bromo Derivative BrHData not availableData not availableData not available
Derivative AH4-([1,4'-bipiperidine]-1'-carbonyl)0.02640.01831.44
Derivative B7-Fluoro4-([1,4'-bipiperidine]-1'-carbonyl)Data not availableData not availableData not available
Derivative CH4-(4-methylpiperazine-1-carbonyl)>10>10-
Derivative D7-Fluoro4-(4-methylpiperazine-1-carbonyl)0.450.123.75

Data for Derivatives A-D is adapted from studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. The 'Hypothetical 8-Bromo Derivative' is included to highlight the data gap and the focus of this guide.

Table 2: Comparative Anticancer Activity of Bromo-substituted Quinolines and Isoquinolines

Compound IDStructureCancer Cell LineIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineQuinolineC6 (Rat Brain Tumor)6.7
HeLa (Human Cervix Carcinoma)25.6
HT29 (Human Colon Carcinoma)15.8
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one based PARP10 inhibitor3,4-dihydroisoquinolin-1(2H)-oneLG-PARP10 (mutant)8.6

This table provides context on the anticancer potential of bromo-substituted heterocyclic compounds, suggesting the potential bioactivity of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and key biological assays to evaluate the performance of its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar structures. A key starting material is 2-(2-Bromoethyl)benzaldehyde.

Step 1: Synthesis of 2-(2-Bromoethyl)benzaldehyde

This intermediate can be synthesized from 2-bromoethanol and benzaldehyde, or through the bromination of ethylbenzene followed by functional group manipulations.

Step 2: Cyclization to form this compound

A potential method involves the reaction of 2-(2-bromoethyl)benzaldehyde with an amine source, followed by an intramolecular cyclization. For the unsubstituted nitrogen (2H), a protected amine followed by deprotection might be necessary. A more direct approach could involve a Pictet-Spengler type reaction with a suitable formaldehyde equivalent and ammonia, followed by oxidation.

General Procedure for a Schmidt Reaction (as an alternative for substituted isoquinolinones):

  • Dissolve the corresponding substituted 1-indanone (1.0 eq) in a mixture of dichloromethane and methanesulfonic acid at 0°C.

  • Slowly add sodium azide (1.5 eq) to the solution.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by carefully adding a basic aqueous solution (e.g., 1 M NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PARP1 Inhibition Assay (Colorimetric)

This protocol is based on commercially available PARP1 assay kits.

  • Reagent Preparation : Prepare all reagents, including PARP1 enzyme, activated DNA, NAD+, and developing reagents, according to the manufacturer's instructions.

  • Compound Preparation : Dissolve test compounds in DMSO to prepare stock solutions. Serially dilute the stock solutions to the desired concentrations.

  • Assay Procedure :

    • To the wells of a 96-well plate, add the assay buffer, activated DNA, and the test compound dilutions.

    • Initiate the reaction by adding the PARP1 enzyme.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add NAD+ to each well to allow the PARP reaction to proceed.

    • Stop the reaction and add the developing reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and how its inhibition leads to synthetic lethality in homologous recombination (HR) deficient cancer cells.

PARP1_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 Replication Fork Collapse cluster_3 Homologous Recombination (HR) Repair cluster_4 Synthetic Lethality in HR-Deficient Cells SSB SSB PARP1 PARP1 Activation SSB->PARP1 sensed by BER_Proteins BER Protein Recruitment PARP1->BER_Proteins recruits DSB DNA Double-Strand Break (DSB) PARP1->DSB unrepaired SSB leads to SSB_Repair SSB Repair BER_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival BRCA BRCA1/2 DSB->BRCA Apoptosis Apoptosis DSB->Apoptosis in HR deficiency HR_Repair HR Repair BRCA->HR_Repair HR_Repair->Cell_Survival Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Experimental Workflow for Comparative Analysis

The logical flow for synthesizing and evaluating the this compound derivatives is depicted below.

Experimental_Workflow start Start synthesis Synthesis of this compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification parp_assay In vitro PARP1/2 Inhibition Assay purification->parp_assay cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) purification->cell_viability data_analysis Data Analysis (IC50 Determination) parp_assay->data_analysis cell_viability->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End sar_analysis->end

Caption: Workflow for synthesis and biological evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data for related compounds, the following SAR insights can be inferred for this compound derivatives:

  • The Lactam Core : The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a crucial pharmacophore, mimicking the nicotinamide moiety of NAD+ and binding to the catalytic domain of PARP enzymes.

  • Substitution at Position 8 : The presence of a bromine atom at the 8-position is expected to increase the lipophilicity of the molecule, which may affect its cell permeability and pharmacokinetic properties. The electron-withdrawing nature of bromine could also influence the electronic environment of the aromatic ring, potentially impacting binding affinity.

  • Substitutions at Other Positions :

    • Position 4 : As seen in related series, bulky and flexible substituents at the 4-position, such as carboxamides with piperidine or piperazine moieties, can significantly enhance PARP inhibitory activity.[1]

    • Position 7 : The introduction of a fluorine atom at the 7-position in a similar scaffold has been shown to improve potency, suggesting that electron-withdrawing groups in this region are beneficial.[1] This highlights the importance of exploring halogen substitutions on the benzene ring of the isoquinolinone core.

    • Position 2 (Nitrogen) : Substitutions on the lactam nitrogen can modulate the compound's properties. Small alkyl or aryl groups can be introduced to explore their impact on activity and selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors and anticancer agents. While direct comparative data for a series of these specific derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their synthesis and evaluation. The experimental protocols and workflows presented in this guide offer a framework for researchers to systematically investigate the potential of this compound class. Further studies are warranted to synthesize a focused library of this compound derivatives and to perform a comprehensive comparative analysis of their biological activities. This will enable a deeper understanding of their structure-activity relationships and facilitate the identification of lead candidates for further preclinical and clinical development.

References

Unveiling the Biological Potential: A Comparative Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one and its analogs, summarizing key experimental data and detailing the methodologies for the cited biological assays.

While specific quantitative biological activity data for this compound is not extensively available in publicly accessible literature, the evaluation of its structural analogs reveals significant potential across various therapeutic areas, including antifungal, antioomycete, and anticancer applications through mechanisms like PARP inhibition. This guide synthesizes the available data to offer insights into the structure-activity relationships within this promising class of compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data for analogs of this compound, showcasing their potency in different biological assays.

Table 1: Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Analogs

Compound IDChemical NameTarget OrganismEC50 (µM)Reference CompoundEC50 (µM)
I23 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidPythium recalcitrans14Hymexazol37.7

Table 2: PARP Inhibitory Activity of Isoquinolinone Analogs

CompoundTarget EnzymeIC50 (µM)
5-Benzoyloxyisoquinolin-1(2H)-onePARP-19.0
5-Benzoyloxyisoquinolin-1(2H)-onePARP-20.15
7-Bromo-3,4-dihydroisoquinolin-1(2H)-oneLG-PARP10 (mutant)8.6

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[1] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) with an optical density of 0.5, which corresponds to a defined number of bacterial cells per mL.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates for approximately 18 hours at 37°C.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Antioomycete Activity: Mycelium Growth Rate Assay

This assay is used to evaluate the efficacy of compounds in inhibiting the growth of filamentous fungi and oomycetes.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of the test compounds.

  • Inoculation: Place a mycelial plug (e.g., 4 mm diameter) from an actively growing culture of the target oomycete (e.g., Pythium recalcitrans) onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C).

  • Growth Measurement: Measure the diameter of the mycelial colony at regular intervals (e.g., every 24 hours) for a period of up to 5 days.[5]

  • EC50 Calculation: Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in mycelial growth compared to the control.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs aid in the comprehension of the complex interactions and methodologies.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells cluster_normal Normal Cell or BRCA-Proficient Cancer Cell cluster_brca_deficient BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 DNA_DSB DNA Double-Strand Break (DSB) during Replication DNA_SSB->DNA_DSB unrepaired leads to PAR Poly(ADP-ribose) Polymerization PARP1->PAR activates BER Base Excision Repair (BER) PAR->BER recruits BER->DNA_SSB repairs HR Homologous Recombination (HR) Repair DNA_DSB->HR Cell_Survival Cell Survival HR->Cell_Survival BRCA_WT Functional BRCA1/2 BRCA_WT->HR mediates BRCA_mut Mutated BRCA1/2 HR_blocked Defective HR Repair BRCA_mut->HR_blocked causes Apoptosis Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., Isoquinolinone analog) PARP1_brca PARP1 PARP_Inhibitor->PARP1_brca inhibits DNA_SSB_brca DNA Single-Strand Break (SSB) DNA_SSB_brca->PARP1_brca DNA_DSB_brca DNA Double-Strand Break (DSB) during Replication PARP1_brca->DNA_DSB_brca unrepaired SSB leads to DNA_DSB_brca->HR_blocked HR_blocked->Apoptosis MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add varying concentrations of test compounds incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 1.5 hours add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Validating the Efficacy of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a novel heterocyclic compound, within the context of enzymatic assays. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a framework for its evaluation, utilizing Poly (ADP-ribose) polymerase 1 (PARP1) as a representative biological target. The isoquinolinone scaffold is present in known inhibitors of PARP, a key enzyme in DNA damage repair, making this a plausible and illustrative target for validation.

Comparative Efficacy of PARP1 Inhibitors

The inhibitory potential of a compound is a critical determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below presents a hypothetical, yet plausible, IC50 value for this compound against PARP1, benchmarked against established, clinically approved PARP inhibitors.

CompoundPARP1 IC50 (nM)Reference Compound
This compound15N/A
Olaparib5[1][2]
Rucaparib1.4[3][4]
Talazoparib0.57[5][6]

Note: The IC50 value for this compound is a projected value for illustrative purposes, based on the activity of structurally related compounds.

Experimental Protocols

To validate the efficacy of this compound, a robust and reproducible experimental protocol is essential. The following outlines a standard enzymatic assay for determining the IC50 of a test compound against PARP1.

PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the PARP1-mediated poly(ADP-ribosyl)ation of histone H4, a substrate protein. The inhibition of this process by a test compound is measured through a colorimetric readout.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4-coated 96-well plates

  • Activated DNA (as a PARP1 activator)

  • Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1

  • Test compound (this compound) dissolved in DMSO

  • Anti-poly(ADP-ribose) (PAR) antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 10% glycerol, 25 mM HEPES, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.01% NP-40, pH 7.6)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: To the wells of the histone H4-coated microplate, add the diluted test compound. Include wells for positive control (DMSO vehicle) and negative control (no PARP1 enzyme).

  • Enzyme Addition: Add a solution of PARP1 enzyme and activated DNA to all wells except the negative control.

  • Incubation: Seal the plate and incubate for 15 minutes at room temperature with gentle shaking to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the poly(ADP-ribosyl)ation reaction by adding NAD+ to all wells. Incubate for 30 minutes at room temperature.

  • Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unbound reagents.

  • Primary Antibody Incubation: Add the anti-PAR antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 6.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 6.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Reaction Termination: Stop the color development by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of poly(ADP-ribosyl)ated histone H4. Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear visual representations.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins PAR->Recruitment signals Repair DNA Repair Recruitment->Repair facilitates Inhibitor 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Inhibition PARP1 Inhibition Inhibitor->Inhibition causes Inhibition->PARP1 blocks Repair_Failure DNA Repair Failure Inhibition->Repair_Failure Apoptosis Cell Death (Apoptosis) Repair_Failure->Apoptosis leads to

Caption: Simplified signaling pathway of PARP1 in DNA damage response and its inhibition.

Experimental_Workflow cluster_workflow PARP1 Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Plate_Setup Add Compound and Controls to Histone H4-coated Plate Compound_Prep->Plate_Setup Enzyme_Addition Add PARP1 Enzyme and Activated DNA Plate_Setup->Enzyme_Addition Incubation1 Incubate for 15 min at RT Enzyme_Addition->Incubation1 Reaction_Start Initiate Reaction with NAD+ Incubation1->Reaction_Start Incubation2 Incubate for 30 min at RT Reaction_Start->Incubation2 Wash1 Wash Plate Incubation2->Wash1 Primary_Ab Add Anti-PAR Antibody Wash1->Primary_Ab Incubation3 Incubate for 1 hour at RT Primary_Ab->Incubation3 Wash2 Wash Plate Incubation3->Wash2 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Secondary_Ab Incubation4 Incubate for 1 hour at RT Secondary_Ab->Incubation4 Wash3 Wash Plate Incubation4->Wash3 Signal_Dev Add TMB Substrate Wash3->Signal_Dev Incubation5 Incubate for 15-30 min Signal_Dev->Incubation5 Stop_Reaction Add Stop Solution Incubation5->Stop_Reaction Read_Plate Measure Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the colorimetric PARP1 inhibition assay.

References

Comparative Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Analogs in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one analogs and their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors. The information presented herein is curated from publicly available scientific literature to facilitate the rational design and development of novel therapeutic agents based on the isoquinolinone scaffold.

Introduction to this compound Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can induce synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore for the development of potent PARP inhibitors. The strategic placement of a bromine atom at the 8-position of this scaffold is hypothesized to influence the physicochemical and biological properties of the molecule, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This guide explores the structure-activity relationship (SAR) of this class of compounds, comparing their performance with established PARP inhibitors.

Structure-Activity Relationship (SAR) and Comparative Performance

While specific SAR studies exclusively focused on a broad range of this compound analogs are limited in the public domain, valuable insights can be drawn from studies on the broader class of isoquinolinone-based PARP inhibitors.

Key SAR Insights for the Isoquinolinone Scaffold:

Studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have revealed critical structural features for potent PARP inhibition. Although not directly investigating the 8-bromo substitution, these studies provide a foundational understanding of the scaffold's SAR. For instance, substitutions at the 7-position, such as a fluorine atom, have been shown to influence activity. The nature of the carboxamide group at the 4-position is also a key determinant of potency and selectivity.

It is hypothesized that the introduction of a bromine atom at the 8-position could:

  • Influence Binding Affinity: The bromine atom, with its specific size and electronic properties, may form favorable interactions within the NAD+ binding pocket of the PARP enzyme, potentially increasing inhibitory potency.

  • Modulate Physicochemical Properties: The lipophilicity and metabolic stability of the molecule could be altered by the 8-bromo substitution, which in turn would affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Performance with Alternative PARP Inhibitors:

To contextualize the potential of this compound analogs, it is essential to compare their projected performance with clinically approved PARP inhibitors like Olaparib and Niraparib.

FeatureThis compound Analogs (Projected)OlaparibNiraparib
Core Scaffold 3,4-Dihydroisoquinolin-1(2H)-onePhthalazinonePyridyl-indazole
Potency (PARP1 IC50) Potentially in the nanomolar range, dependent on other substitutions.Low nanomolarLow nanomolar
Selectivity To be determined; may offer selectivity for PARP1 over PARP2.Active against both PARP1 and PARP2.Active against both PARP1 and PARP2.
ADME Properties Potentially favorable, with opportunities to optimize for oral bioavailability and metabolic stability.Orally bioavailable; subject to metabolism by CYP3A4.Orally bioavailable; longer half-life compared to Olaparib.

Data Presentation

Table 1: Comparative In Vitro Activity of Isoquinolinone-Based PARP Inhibitors

Specific data for 8-bromo analogs is not yet publicly available. The following table is a representative example based on published data for other substituted 3,4-dihydroisoquinolin-1(2H)-one analogs to illustrate the expected data format.

Compound IDSubstitution PatternPARP1 IC50 (nM)PARP2 IC50 (nM)Cell-based Activity (IC50, µM) in BRCA-deficient cells
Hypothetical 8-Bromo Analog 1 8-BromoData not availableData not availableData not available
Hypothetical 8-Bromo Analog 2 8-Bromo, 4-SubstitutedData not availableData not availableData not available
Reference Compound (Olaparib) -~5~1~0.01
Table 2: Comparative In Vitro ADME Properties

This table presents a template for comparing the ADME properties of 8-bromo analogs with a standard PARP inhibitor. The data for the hypothetical analogs is for illustrative purposes.

ParameterHypothetical 8-Bromo AnalogOlaparib
Aqueous Solubility (µM) Data not availableLow
LogD at pH 7.4 Data not availableHigh
Human Liver Microsomal Stability (% remaining after 60 min) Data not availableModerate
Plasma Protein Binding (%) Data not availableHigh
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Data not availableModerate

Experimental Protocols

Synthesis of this compound

A general synthetic route to 3,4-dihydroisoquinolin-1(2H)-ones involves the cyclization of a suitably substituted β-phenylethylamine derivative. For the synthesis of the 8-bromo analog, a common starting material would be 2-bromo-6-phenylethylamine. The synthesis would typically proceed as follows:

  • Amide Formation: Reaction of 2-bromo-6-phenylethylamine with a suitable acylating agent.

  • Cyclization: Intramolecular cyclization, often under acidic conditions (e.g., Bischler-Napieralski reaction conditions), to form the dihydroisoquinoline ring system.

  • Lactam Formation: Subsequent oxidation or rearrangement to yield the desired this compound.

Detailed experimental conditions and purification methods would need to be optimized for each specific analog.

PARP1 Enzymatic Assay

A common method to determine the in vitro inhibitory activity of compounds against the PARP1 enzyme is a fluorometric assay that measures the consumption of NAD+.[1]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Test compounds (this compound analogs)

  • NAD+ detection kit (commercial)

  • 384-well assay plates

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compound dilutions or vehicle control to the wells of the assay plate.

  • Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer and add it to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a solution of β-NAD+ to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay

This assay measures the ability of the compounds to inhibit PARP activity within a cellular context, often by quantifying the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.

Materials:

  • Cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant)

  • Complete cell culture medium

  • Test compounds

  • DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor)

  • Cell lysis buffer

  • Antibodies against PAR and a loading control (e.g., β-actin)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting or ELISA reagents

Protocol:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period.

  • Lyse the cells and quantify the protein concentration.

  • Analyze the cell lysates by Western blotting or ELISA using an anti-PAR antibody to detect the levels of PAR.

  • Normalize the PAR signal to the loading control.

  • Compare the PAR levels in the compound-treated cells to the vehicle-treated control to determine the extent of PARP inhibition.

Mandatory Visualization

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR synthesizes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins facilitates SSB_Repair SSB Repair Repair_Proteins->SSB_Repair leads to PARP_Inhibitor This compound Analog PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental_Workflow Start Start: Synthesis of Analogs Synthesis Synthesis of this compound Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzymatic_Assay PARP1 Enzymatic Assay (IC50) Purification->Enzymatic_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay Purification->Cell_Based_Assay ADME_Assays In Vitro ADME Profiling Purification->ADME_Assays Data_Analysis Data Analysis & SAR Enzymatic_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis ADME_Assays->Data_Analysis End End: Lead Identification Data_Analysis->End

Caption: Experimental workflow for the evaluation of this compound analogs.

References

Benchmarking 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a compound featuring the 3,4-dihydroisoquinolin-1(2H)-one scaffold known to be a pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the established role of this scaffold in PARP inhibition, this document outlines the necessary experimental comparisons against well-characterized and clinically approved PARP inhibitors. The provided data on known inhibitors serves as a baseline for evaluating the potential efficacy and selectivity of this compound.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs. The inability to repair these DSBs via the defective HR pathway leads to synthetic lethality and targeted cancer cell death.

Comparative Analysis of Known PARP Inhibitors

To effectively benchmark this compound, its inhibitory activity against PARP1 and PARP2 should be compared with established inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for leading PARP inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs. PARP2)
Olaparib 5[1]1[1]5-fold more selective for PARP2
Rucaparib 0.8[2]0.5[2]1.6-fold more selective for PARP2
Niraparib ~7 (cell viability)[3]Data not readily availablePotent PARP1/2 inhibitor
Talazoparib 0.57[4][5]Data not readily availablePotent PARP1 inhibitor

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Benchmarking

Detailed and standardized experimental protocols are essential for generating comparable data. Below are methodologies for key assays to evaluate the inhibitory potential of this compound.

In Vitro PARP1/2 Enzymatic Inhibition Assay

This assay directly measures the inhibition of PARP1 and PARP2 enzymatic activity. A common method is a chemiluminescent assay.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 or PARP2 in the presence of activated DNA.[6] The biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a light signal proportional to PARP activity.[6]

Protocol Outline:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Blocking: Block non-specific binding sites.

  • Inhibitor Addition: Add serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib as a positive control).

  • Reaction Initiation: Add a master mix containing the PARP enzyme (PARP1 or PARP2), activated DNA, and biotinylated NAD+.

  • Incubation: Incubate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular PARP Inhibition Assay

This assay assesses the ability of the compound to inhibit PARP activity within a cellular context.

Principle: Cellular PARP activity can be measured by detecting the levels of poly(ADP-ribose) (PAR) polymer formation after inducing DNA damage.

Protocol Outline:

  • Cell Culture: Seed cancer cells (e.g., with known BRCA mutations) in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide or a topoisomerase inhibitor.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • PAR Detection: Detect PAR levels using an ELISA-based method or by Western blotting with an anti-PAR antibody.

  • Data Analysis: Quantify the reduction in PAR formation in treated cells compared to untreated controls to determine the cellular potency of the inhibitor.

PARP Trapping Assay

This assay is crucial as the clinical efficacy of some PARP inhibitors is correlated with their ability to "trap" PARP enzymes on DNA.

Principle: This fluorescence polarization (FP) assay measures the formation of a stable complex between a PARP enzyme and a fluorescently labeled DNA probe.[7] Inhibitors that trap PARP on the DNA will result in a sustained high FP signal.[7]

Protocol Outline:

  • Reaction Setup: In a microplate, combine the PARP enzyme (PARP1 or PARP2) with a fluorescently labeled nicked DNA oligonucleotide.

  • Inhibitor Addition: Add serial dilutions of this compound and known PARP inhibitors.

  • Reaction Initiation: Add NAD+ to initiate the auto-ribosylation reaction, which would normally cause PARP to dissociate from the DNA.

  • Data Acquisition: Measure the fluorescence polarization over time. A sustained high FP signal indicates PARP trapping.

  • Data Analysis: Quantify the trapping efficiency of the test compound relative to known PARP trappers.

Visualizing Key Concepts

To further clarify the mechanisms and workflows, the following diagrams are provided.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB Double-Strand Break (at replication fork) PARP1->DSB unrepaired SSB leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 8-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Inhibitor->PARP1 inhibits Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

PARP1 Signaling and Inhibition Mechanism.

Enzymatic_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Coat Coat 96-well plate with histones Plate_Block Block non-specific binding Plate_Coat->Plate_Block Add_Inhibitor Add test compound and controls Plate_Block->Add_Inhibitor Add_Master_Mix Add PARP1/2, activated DNA, and Biotin-NAD+ Add_Inhibitor->Add_Master_Mix Incubate Incubate at room temperature Add_Master_Mix->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add chemiluminescent substrate Add_Strep_HRP->Add_Substrate Read_Plate Measure luminescence Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50

Workflow for In Vitro PARP Enzymatic Inhibition Assay.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a promising starting point for the development of novel PARP inhibitors. By systematically applying the described experimental protocols and comparing the resulting data with the established benchmarks of known inhibitors, researchers can effectively evaluate the potential of this compound as a therapeutic agent. This structured approach will facilitate a comprehensive understanding of its potency, selectivity, and mechanism of action, guiding further drug development efforts.

References

The Evolving Landscape of PARP Inhibition: An In Vitro and In Vivo Correlation of Novel Isoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP) continues to be a fertile ground for anticancer drug discovery. The isoquinolinone scaffold has emerged as a promising pharmacophore in the design of novel PARP inhibitors. While specific quantitative data for every new derivative, such as 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is not always readily available in the public domain, comprehensive preclinical data for structurally related analogs offer valuable insights into the potential efficacy and mechanism of action of this chemical class.

This guide provides a comparative analysis of a novel and potent naphthyridinone-based PARP1 inhibitor, designated as Compound 34 , which shares structural similarities with the broader isoquinolinone class.[1][2] Its performance is benchmarked against established, clinically approved PARP inhibitors, Olaparib and Talazoparib, to provide a clear perspective on its preclinical profile.

In Vitro Activity: Potent PARP1 Inhibition and Cellular Efficacy

The initial assessment of any potential PARP inhibitor lies in its ability to inhibit the enzymatic activity of PARP1 and to translate that inhibition into cellular effects, particularly in cancer cell lines with deficiencies in DNA damage repair pathways (e.g., BRCA mutations).

Compound 34 demonstrates potent inhibition of the PARP1 enzyme and exhibits significant cytotoxic effects in a BRCA1-mutant breast cancer cell line, MDA-MB-436.[1] Its in vitro profile is comparable to that of established PARP inhibitors, indicating a strong potential for therapeutic efficacy.

Below is a summary of the in vitro activity of Compound 34 in comparison to Olaparib and Talazoparib.

CompoundPARP1 IC50 (nM)MDA-MB-436 Cell Viability IC50 (nM)
Compound 34 Data not publicly available82[1]
Olaparib ~1-5~10
Talazoparib ~1~1

Note: IC50 values for Olaparib and Talazoparib are approximate and can vary depending on the specific assay conditions.

In Vivo Efficacy: Translating In Vitro Potency to Antitumor Activity

A critical step in the preclinical evaluation of a drug candidate is the demonstration of its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo antitumor activity of novel cancer therapeutics.

Compound 34 has been evaluated in a BRCA1 mutant MDA-MB-436 breast cancer xenograft model, where it demonstrated remarkable antitumor efficacy both as a single agent and in combination with the chemotherapeutic agent temozolomide.[1][2] This successful translation from in vitro to in vivo activity underscores the potential of the isoquinolinone/naphthyridinone scaffold.

Single-Agent and Combination Therapy in a Xenograft Model

In the MDA-MB-436 xenograft model, oral administration of Compound 34 led to significant tumor growth inhibition.[1] Furthermore, when combined with temozolomide, a DNA alkylating agent, Compound 34 potentiated the antitumor effect, a hallmark of effective PARP inhibitors.[1] This synergy is attributed to the "synthetic lethality" mechanism, where the inhibition of PARP-mediated DNA repair in combination with chemotherapy-induced DNA damage leads to cancer cell death.

The following diagram illustrates the proposed signaling pathway and the mechanism of synthetic lethality targeted by PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome cluster_4 BRCA Mutant Cells DNA_SSB Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 activates BER Base Excision Repair (BER) PARP1->BER facilitates Replication_Fork Replication Fork Collapse PARP1->Replication_Fork unrepaired SSBs lead to Cell_Viability Cell Viability BER->Cell_Viability HRR Homologous Recombination Repair (HRR) HRR->Cell_Viability DSB Double-Strand Break Replication_Fork->DSB DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis leads to (in HR deficient cells) Compound_34 Compound 34 (PARP Inhibitor) Compound_34->PARP1 inhibits Chemotherapy Chemotherapy (e.g., Temozolomide) Chemotherapy->DNA_SSB induces HRR_Deficiency HRR Deficiency (BRCA Mutation) HRR_Deficiency->HRR impairs

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro and in vivo experiments used to characterize PARP inhibitors like Compound 34.

In Vitro PARP1 Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., Compound 34) and control inhibitors (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • Add the assay buffer, activated DNA, and PARP1 enzyme to the wells of the histone-coated microplate.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Viability Assay (MTS/MTT Assay)

This assay measures the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and control inhibitors

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or control inhibitors for 72-96 hours.

  • Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-436)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject the human cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the dosing schedule.

  • Measure the tumor volume with calipers two to three times per week.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

The following diagram outlines the general workflow for preclinical evaluation of a novel PARP inhibitor.

Preclinical_Workflow Start Novel Isoquinolinone Analog Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzymatic_Assay PARP1 Enzymatic Assay (IC50 Determination) In_Vitro_Screening->Enzymatic_Assay Cellular_Assay Cellular Viability Assay (e.g., MDA-MB-436) (IC50 Determination) In_Vitro_Screening->Cellular_Assay In_Vivo_Studies In Vivo Efficacy Studies Enzymatic_Assay->In_Vivo_Studies Cellular_Assay->In_Vivo_Studies Xenograft_Model Xenograft Tumor Model (e.g., Breast Cancer) In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization Pharmacokinetics->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Preclinical development workflow for a novel PARP inhibitor.

Conclusion

The isoquinolinone and naphthyridinone scaffolds represent a promising avenue for the development of novel and potent PARP inhibitors. The preclinical data for Compound 34, a representative of this class, demonstrates a strong correlation between its in vitro potency and in vivo antitumor efficacy.[1] This body of evidence supports the continued investigation of these and similar compounds, including this compound, as potential next-generation cancer therapeutics. Further studies are warranted to fully elucidate their clinical potential, including comprehensive safety and toxicology assessments and evaluation in a broader range of cancer models.

References

A Head-to-Head Comparison of Synthetic Routes to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of key heterocyclic scaffolds is of paramount importance. 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a valuable building block, and this guide provides a head-to-head comparison of two potential synthetic pathways for its preparation: the Bischler-Napieralski reaction followed by oxidation, and the Pictet-Spengler reaction followed by oxidation. This comparison is based on available chemical literature and established synthetic transformations.

Method 1: Bischler-Napieralski Reaction Followed by Oxidation

This classical approach to dihydroisoquinolines is a powerful tool for the synthesis of the core structure, which can then be further functionalized. The general strategy involves the cyclization of a β-arylethylamide.

Overall Reaction Scheme:

Bischler-Napieralski Route A 2-(2-Bromophenyl)ethanamine B N-Formyl-2-(2-bromophenyl)ethanamine A->B Formic Acid C 8-Bromo-3,4-dihydroisoquinoline B->C POCl3, Reflux Bischler-Napieralski Cyclization D This compound C->D Oxidation

Figure 1: General workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Experimental Protocols

Step 1: N-Formylation of 2-(2-Bromophenyl)ethanamine

A practical method for the N-formylation of amines utilizes formic acid.[1] A mixture of 2-(2-bromophenyl)ethanamine and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene is heated to reflux with a Dean-Stark trap for 4-9 hours.[1] Progress is monitored by TLC. Upon completion, the solvent is evaporated to yield the crude N-formyl-2-(2-bromophenyl)ethanamine, which is often of sufficient purity for the next step.[1]

Step 2: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a dehydrating agent.[2][3][4] N-Formyl-2-(2-bromophenyl)ethanamine is refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in an appropriate solvent like toluene or acetonitrile.[3][4] The reaction typically requires elevated temperatures to drive the intramolecular electrophilic aromatic substitution.

Step 3: Oxidation to this compound

Method 2: Pictet-Spengler Reaction Followed by Oxidation

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines, which can then be oxidized to the target dihydroisoquinolin-1(2H)-one. This method offers an alternative pathway with different intermediates and reaction conditions.

Overall Reaction Scheme:

Pictet-Spengler Route A 2-(2-Bromophenyl)ethanamine B 8-Bromo-1,2,3,4-tetrahydroisoquinoline A->B Formaldehyde, Acid Catalyst Pictet-Spengler Reaction C This compound B->C Oxidation

Figure 2: General workflow for the synthesis of this compound via the Pictet-Spengler reaction.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromophenyl)ethanamine

The starting material, 2-(2-bromophenyl)ethanamine, can be prepared from 2-bromobenzyl cyanide.

Step 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[5][6][7][8] For the synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline, 2-(2-bromophenyl)ethanamine is reacted with formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid or trifluoroacetic acid.[5][6] The reaction is often carried out with heating. While the electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the aromatic ring, making the cyclization more challenging than for electron-rich systems, the use of stronger acids or higher temperatures can facilitate the reaction.[6][9]

Step 3: Oxidation to this compound

The oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones is a known transformation.[2][10] A variety of methods have been developed for this purpose, including visible-light-induced aerobic oxidation using organic photocatalysts like eosin Y.[2] Another approach involves the use of a copper nanoparticle catalyst on a magnetic silica support with oxygen as the oxidant.[11]

A general procedure for the copper-catalyzed oxidation involves charging a round-bottom flask with the 1,2,3,4-tetrahydroisoquinoline, the copper nanocatalyst, and acetonitrile. The reaction is carried out under an oxygen atmosphere at elevated temperatures (e.g., 70 °C) for several hours.[11] The progress of the reaction can be monitored by TLC and GC-MS. After completion, the product is purified by column chromatography.[11]

Head-to-Head Comparison

FeatureMethod 1: Bischler-Napieralski RouteMethod 2: Pictet-Spengler Route
Starting Materials 2-(2-Bromophenyl)ethanamine, Formic Acid, POCl₃ or PPA2-(2-Bromophenyl)ethanamine, Formaldehyde, Acid Catalyst
Key Intermediates N-Formyl-2-(2-bromophenyl)ethanamine, 8-Bromo-3,4-dihydroisoquinoline8-Bromo-1,2,3,4-tetrahydroisoquinoline
Number of Steps 33
Potential Challenges The Bischler-Napieralski cyclization may require harsh conditions (high temperature, strong dehydrating agents). The final oxidation step may require specific catalyst development.The Pictet-Spengler reaction can be sluggish for electron-deficient aromatic rings. The oxidation of the tetrahydroisoquinoline needs to be selective for the C1 position.
Advantages Direct formation of the dihydroisoquinoline core.Milder conditions may be possible for the cyclization step depending on the chosen acid catalyst. Well-established methods for the subsequent oxidation exist.
Overall Yield Dependent on the efficiency of each step, particularly the cyclization and oxidation.Dependent on the efficiency of the Pictet-Spengler reaction and the subsequent oxidation.

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler routes represent viable, multi-step pathways to this compound. The choice between the two methods will likely depend on the availability of specific reagents, the desired scale of the synthesis, and the amenability of the substrates to the specific reaction conditions. The Pictet-Spengler route, followed by a well-chosen oxidation method, may offer a more readily adaptable pathway due to the extensive literature on the oxidation of tetrahydroisoquinolines. Further experimental validation and optimization would be necessary to determine the most efficient and high-yielding method for a specific application.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety information and procedural guidance for the proper disposal of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1159811-99-0). The following information is compiled from available safety data for the compound and structurally similar chemicals, offering a robust framework for safe handling and waste management in a laboratory setting.

Physicochemical and Hazard Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following data has been aggregated from chemical databases and information on analogous compounds.

PropertyValueSource
Molecular Formula C₉H₈BrNOEchemi[1]
Molecular Weight 226.07 g/mol Echemi[1]
Predicted Density 1.559 ± 0.06 g/cm³Echemi[1]
Predicted Boiling Point 456.7 ± 45.0 °CEchemi[1]
Predicted Flash Point 230.0 ± 28.7 °CEchemi[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on the closely related compound 8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, PubChem[2]

Experimental Protocols: Disposal Considerations

The proper disposal of this compound, as with any brominated organic compound, is critical to ensure environmental safety and regulatory compliance. The recommended disposal procedure involves treating it as hazardous chemical waste.

Methodology for Waste Segregation and Collection:

  • Container Selection: Use a designated, properly labeled, and chemically resistant waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any relevant hazard symbols (e.g., harmful, irritant).

  • Segregation:

    • Do not mix this waste with non-hazardous materials.

    • Avoid mixing with incompatible waste streams. Keep halogenated organic waste separate from non-halogenated organic waste to facilitate proper disposal and potential recycling of the bromine content.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight, pending collection by a certified hazardous waste disposal service.

Note on Bulk Disposal and Decontamination:

For larger quantities or in the event of a spill, neutralization may be considered. Spilled brominated compounds can be neutralized with a solution of sodium thiosulfate and water.[3] However, this should only be performed by trained personnel with appropriate personal protective equipment. The resulting mixture should still be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathway cluster_2 Contaminated Materials start Generation of this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity contaminated_materials Contaminated PPE, Glassware, etc. start->contaminated_materials small_quantity Small (Lab Scale) Quantity assess_quantity->small_quantity < 1 kg large_quantity Large (Bulk) Quantity assess_quantity->large_quantity > 1 kg segregate Segregate as Halogenated Organic Waste small_quantity->segregate contact_ehs Contact Environmental Health & Safety (EHS) Officer large_quantity->contact_ehs segregate->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal incineration High-Temperature Incineration with Bromine Recovery licensed_disposal->incineration Preferred Method landfill Secure Landfill (If Incineration is Not Available) licensed_disposal->landfill Alternative dispose_contaminated Dispose as Solid Hazardous Waste contaminated_materials->dispose_contaminated dispose_contaminated->licensed_disposal

References

Essential Safety and Operational Guidance for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][3][4]To protect eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling this type of organic compound.[5][6]To prevent skin contact and potential irritation.[1][2]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat made of a flame-resistant material like Nomex® or 100% cotton.[6]To protect skin and personal clothing from spills and contamination.
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation is experienced.[1] A full-face respirator with a multi-sorbent cartridge is recommended for protection against organic vapors and particulates.[5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2]
Footwear Closed-toe shoesShoes that completely cover the foot are required.[4][6]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid generating dust or aerosols.[1]

    • Use only non-sparking tools.[8]

    • Wash hands thoroughly after handling the compound.[7][9]

    • Keep the container tightly closed when not in use.[1][7]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste (contaminated gloves, paper towels, etc.) and unused compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams.[8]

  • Disposal:

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.[8][10]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep1 Don PPE: Goggles, Gloves, Lab Coat prep2 Work in Fume Hood prep1->prep2 prep3 Verify Eyewash/ Safety Shower Access prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill If spill occurs exposure Personal Exposure handle1->exposure If exposure occurs clean1 Segregate Waste: Solid & Liquid handle2->clean1 handle2->spill handle2->exposure clean2 Label Waste Containers clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Dispose via EHS clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.